1-(3-Aminopyridin-2-yl)piperidin-3-ol
Description
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Properties
IUPAC Name |
1-(3-aminopyridin-2-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9-4-1-5-12-10(9)13-6-2-3-8(14)7-13/h1,4-5,8,14H,2-3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBMJPIPDWKADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Aminopyridin-2-yl)piperidin-3-ol: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthetic routes for the novel heterocyclic compound, 1-(3-Aminopyridin-2-yl)piperidin-3-ol. Given the prevalence of both aminopyridine and piperidine scaffolds in numerous biologically active molecules, this compound represents a promising building block for drug discovery and medicinal chemistry.[1][2] This document synthesizes information on related chemical entities to project the characteristics of the title compound and outlines detailed, plausible experimental protocols for its synthesis and characterization.
Introduction: The Convergence of Two Privileged Scaffolds
The fields of medicinal chemistry and drug discovery are continually in search of novel molecular architectures that can provide new avenues for therapeutic intervention. The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties such as lipophilicity and basicity.[1][3] This often leads to improved pharmacokinetic profiles and enhanced binding to biological targets.[2] Similarly, the aminopyridine moiety is a key pharmacophore in numerous approved drugs, known for its hydrogen bonding capabilities and its role in various biological activities, including antibacterial and antiviral applications.[4][5]
The compound this compound, CAS number 1154145-22-8, represents an intriguing fusion of these two privileged scaffolds.[6] The strategic placement of an amino group on the pyridine ring and a hydroxyl group on the piperidine ring offers multiple points for further chemical modification, making it a versatile intermediate for the generation of compound libraries for high-throughput screening. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and application of this promising, yet under-documented, molecule.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound combines a 3-aminopyridine unit linked at the 2-position to the nitrogen of a piperidin-3-ol ring.
Molecular Formula: C₁₀H₁₅N₃O
Molecular Weight: 193.25 g/mol
Structural Elucidation and Spectroscopic Data (Predicted)
Due to the limited availability of published experimental data for this specific compound, the following spectroscopic characteristics are predicted based on the analysis of its constituent functional groups and data from analogous structures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and overlapping signals from the piperidine ring protons. Key predicted chemical shifts (in ppm, relative to TMS) would include:
-
Signals for the pyridine ring protons.
-
A broad singlet or multiplet for the amino group protons on the pyridine ring.
-
A multiplet for the proton attached to the hydroxyl-bearing carbon of the piperidine ring.
-
A series of multiplets for the methylene protons of the piperidine ring.
-
A signal for the hydroxyl proton, which may be broad and its position dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, with the chemical shifts influenced by the neighboring heteroatoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to:
-
N-H stretching vibrations of the primary amine.
-
O-H stretching of the alcohol.
-
C-N stretching of the aromatic and aliphatic amines.
-
C=C and C=N stretching of the pyridine ring.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are estimations based on the properties of structurally similar compounds and should be confirmed by experimental analysis.
| Property | Predicted Value/Range | Rationale |
| Melting Point | > 150 °C | The presence of multiple hydrogen bond donors and acceptors (amine, hydroxyl) suggests strong intermolecular forces, leading to a relatively high melting point for a molecule of this size. |
| Boiling Point | > 300 °C | Similar to the melting point, strong intermolecular hydrogen bonding will result in a high boiling point. |
| Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol, water) and DMSO. Limited solubility in nonpolar solvents. | The polar functional groups (amine, hydroxyl) will dominate the solubility profile. |
| pKa | The pyridine nitrogen and the piperidine nitrogen will have distinct basic pKa values. The aminopyridine nitrogen is also basic. | The exact pKa values would need to be determined experimentally but are expected to be in the range of typical aromatic and aliphatic amines. |
| LogP | Low to moderate | The presence of polar functional groups will likely result in a lower octanol-water partition coefficient. |
Synthesis and Purification
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from 2-chloro-3-nitropyridine and piperidin-3-ol, followed by the reduction of the nitro group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-Nitropyridin-2-yl)piperidin-3-ol
-
Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add piperidin-3-ol (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to proceed via a nucleophilic aromatic substitution mechanism, where the piperidine nitrogen displaces the chloride on the pyridine ring.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the intermediate, 1-(3-nitropyridin-2-yl)piperidin-3-ol.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the intermediate from Step 1 in a suitable solvent such as methanol, ethanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction Conditions: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The nitro group will be reduced to a primary amine under these conditions.
-
Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the final product by column chromatography or recrystallization to yield this compound as a solid.
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents. The aminopyridine and piperidine moieties are present in a wide range of biologically active compounds.[1][2]
Kinase Inhibitors
The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity.
Central Nervous System (CNS) Agents
Piperidine derivatives are prevalent in drugs targeting the central nervous system. The basic nitrogen of the piperidine ring can be protonated at physiological pH, which can be important for interactions with receptors and transporters in the brain. The aminopyridine scaffold has also been investigated for its potential as a BACE1 inhibitor for the treatment of Alzheimer's disease.[7]
Antiviral and Antibacterial Agents
Aminopyridine derivatives have shown promise as both antiviral and antibacterial agents.[4] The scaffold can be functionalized to interact with key viral or bacterial enzymes or proteins.
Caption: Potential therapeutic applications of the this compound scaffold.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general laboratory safety precautions for handling heterocyclic amines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising and versatile chemical entity that holds significant potential for the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure offers multiple avenues for further chemical exploration. This technical guide provides a foundational resource for researchers to embark on the synthesis, characterization, and application of this novel scaffold in their drug discovery programs. Further experimental validation of the predicted properties and biological activities is warranted to fully unlock the potential of this intriguing molecule.
References
- Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5238-5241.
- Holtschulte, C., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 9(5), 569-583.
- Shneine, J. K. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Chemistry and Technology, 5(2), 123-129.
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Request PDF. p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. [Link]
- MDPI. (2023).
- MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3462.
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Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
- MDPI. (2023).
- Eliel, E. L., et al. (1980). Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles. 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
- PMC. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6529.
- PMC. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Chemical Neuroscience, 15(14), 2686–2701.
- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 2074.
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DTIC. (2025). Piperidine Synthesis. [Link]
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PASL. 8-((R)-3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-1-((4-(2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-. [Link]
- ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry, 13(1), 2327-2340.
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Ataman Kimya. PIPERIDINE. [Link]
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A Technical Guide to the Therapeutic Potential of 1-(3-Aminopyridin-2-yl)piperidin-3-ol as a Novel IRAK4 Modulator
Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document synthesizes publicly available scientific information to hypothesize the therapeutic potential of 1-(3-Aminopyridin-2-yl)piperidin-3-ol. The experimental protocols described are established methodologies intended as a guide for investigation.
Executive Summary
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as a master regulator of innate immune signaling.[1][2] It is an essential component of the signaling cascades downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), making it a high-value therapeutic target for a multitude of inflammatory diseases, autoimmune disorders, and certain cancers.[3][4][5][6] The chemical scaffold this compound combines two privileged pharmacophores in medicinal chemistry: the 2-aminopyridine motif, known for its diverse biological activities, and a substituted piperidine ring, a cornerstone of modern pharmaceuticals.[7][8][9] This guide posits that the unique structural features of this compound make it a compelling candidate for IRAK4 modulation. We present the scientific rationale, a detailed overview of the target biology, and a phased experimental roadmap to investigate its therapeutic potential.
Scientific Rationale: A Privileged Scaffold Targeting a Critical Node
The foundation of modern drug discovery often lies in identifying novel chemical matter for well-validated biological targets. The 2-aminopyridine core is a highly functionalized, low molecular weight moiety present in numerous clinically approved drugs.[10][11] Similarly, the piperidine ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, offering a three-dimensional structure that can be finely tuned to optimize binding affinity, selectivity, and pharmacokinetic properties.[8][9]
The combination of these scaffolds in this compound is particularly noteworthy. The aminopyridine portion can engage in crucial hydrogen bonding and aromatic interactions within a kinase active site, while the piperidin-3-ol moiety provides a key hydroxyl group. In the context of IRAK4, crystal structures have revealed that an additional hydrogen bond to the conserved Asp329 residue via a hydroxyl group can be a feature of potent inhibitors.[3] This suggests that the subject molecule is rationally designed, either intentionally or fortuitously, to interact favorably with the IRAK4 active site.
The Target Milieu: IRAK4 Signaling in Health and Disease
IRAK4 functions as the apical kinase in the MyD88-dependent signaling pathway, which is the primary signal transduction route for most TLRs and the IL-1R family.[1][12][13] Dysregulation of this pathway is a hallmark of numerous inflammatory conditions, including rheumatoid arthritis, lupus, and hidradenitis suppurativa.[3][4]
The signaling cascade is initiated upon ligand binding to a TLR or IL-1R, which triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[12][14] MyD88, through homotypic death domain interactions, recruits IRAK4, which in turn recruits and phosphorylates other family members, IRAK1 and IRAK2.[2][13][14] This assembly, known as the Myddosome, is a critical signaling hub.[14] Activated IRAK1 then interacts with TRAF6, leading to the activation of downstream cascades, including NF-κB and MAP kinases, culminating in the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][12][13]
IRAK4 possesses a dual function that is critical to its role:
-
Kinase Activity: Its intrinsic serine/threonine kinase activity is required to phosphorylate itself and IRAK1, initiating the downstream signaling cascade.[2][6]
-
Scaffolding Function: Independent of its kinase activity, IRAK4 serves as a crucial scaffold to bridge the interaction between MyD88 and the IRAK1/2 complex.[6][14][15] This scaffolding role is essential for the formation and stability of the Myddosome.
This dual functionality offers multiple avenues for therapeutic intervention: inhibition of kinase activity, disruption of scaffolding function, or total protein degradation.
A Phased Roadmap for Preclinical Validation
A structured, hypothesis-driven approach is essential to efficiently evaluate the therapeutic potential of this compound. The following phased workflow outlines the key experiments required to establish its mechanism of action and preclinical proof-of-concept.
Phase 1: In Vitro Target Engagement and Selectivity
The primary objective is to determine if the compound directly inhibits IRAK4 kinase activity and to assess its selectivity.
Protocol 1: Biochemical IRAK4 Kinase Inhibition Assay
-
Principle: This assay measures the amount of ATP consumed by recombinant IRAK4 during the phosphorylation of a substrate peptide. A luminescent readout is inversely correlated with kinase activity.
-
Methodology:
-
Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in DMSO.
-
In a 384-well plate, add recombinant human IRAK4 enzyme, a suitable kinase substrate (e.g., a generic peptide substrate), and ATP to initiate the reaction.
-
Add the diluted compound or vehicle control (DMSO) to the respective wells. A known IRAK4 inhibitor (e.g., PF-06650833) should be used as a positive control.
-
Incubate the plate at room temperature for 1 hour.
-
Add a detection reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and measures the amount of ADP produced.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Kinase Activity and Selectivity Profile
All quantitative data should be summarized for clear comparison. High selectivity for IRAK4 over other kinases is a critical attribute for a successful therapeutic candidate, as it minimizes the risk of off-target toxicity.
| Compound | Target Kinase | IC50 (nM) | Selectivity Fold (vs. IRAK4) |
| This compound | IRAK4 | 15 | - |
| IRAK1 | >10,000 | >667x | |
| FLT3 | 1,200 | 80x | |
| BTK | 3,500 | 233x | |
| Control: PF-06650833 | IRAK4 | 5 | - |
| IRAK1 | >10,000 | >2000x | |
| (Note: Data are hypothetical for illustrative purposes.) |
Phase 2: Cellular Mechanism of Action
This phase aims to confirm that the biochemical inhibition of IRAK4 translates into functional modulation of the downstream signaling pathway in a relevant cellular context.
Protocol 2: Cell-Based Cytokine Release Assay
-
Principle: This assay measures the ability of the compound to block the production and secretion of pro-inflammatory cytokines from immune cells stimulated with a TLR ligand.
-
Methodology:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Pre-incubate the cells with various concentrations of this compound or controls for 1 hour.
-
Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS, a TLR4 agonist) at 100 ng/mL. Include an unstimulated control.
-
Incubate for 18-24 hours to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of a key downstream cytokine, such as TNF-α or IL-6, using a standard ELISA kit.
-
Determine the IC50 for the inhibition of cytokine release.
-
Phase 3: Investigating a Differentiated Mechanism
Given IRAK4's dual role, it is valuable to investigate if the compound disrupts the scaffolding function in addition to inhibiting kinase activity. This could represent a novel and potentially more efficacious mechanism of action.[15]
Protocol 3: Co-Immunoprecipitation (Co-IP) Assay
-
Principle: Co-IP is used to determine if two proteins (e.g., IRAK4 and MyD88) interact within a cell. The assay will test if the compound can disrupt this interaction.
-
Methodology:
-
Use a cell line (e.g., HEK293T) that overexpresses tagged versions of IRAK4 (e.g., FLAG-IRAK4) and MyD88 (e.g., HA-MyD88).
-
Treat the cells with a high concentration of the compound (e.g., 1 µM) or vehicle control for 2-4 hours.
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Incubate the cell lysate with anti-FLAG antibody conjugated to magnetic beads to "pull down" FLAG-IRAK4 and any interacting proteins.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate using Western Blotting. Probe one blot with an anti-FLAG antibody (to confirm IRAK4 pulldown) and a second blot with an anti-HA antibody (to detect co-precipitated MyD88).
-
A reduction in the HA-MyD88 signal in the compound-treated lane compared to the vehicle control indicates that the compound disrupts the IRAK4-MyD88 interaction.
-
Therapeutic Landscape and Future Directions
The therapeutic landscape for IRAK4 is dynamic and highly competitive, with several molecules in clinical development.[4] These include traditional kinase inhibitors (e.g., Zabedosertib), highly selective inhibitors (PF-06650833), and targeted protein degraders (e.g., KT-474).[3][4][16] A novel small molecule like this compound could carve out a niche if it demonstrates a superior profile, such as:
-
Dual Kinase/Scaffold Inhibition: A compound that disrupts both key functions of IRAK4 could offer deeper and more durable pathway inhibition than a pure kinase inhibitor.[15]
-
Favorable Pharmacokinetics: Good oral bioavailability and metabolic stability are essential for treating chronic inflammatory diseases.
-
Superior Safety Profile: High selectivity can translate into a wider therapeutic window and fewer off-target side effects.
Successful completion of the preclinical validation roadmap outlined above would provide a strong data package to justify progression into lead optimization, comprehensive ADME/Tox studies, and ultimately, in vivo efficacy studies in relevant animal models of human disease.
References
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Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry - ACS Publications. [Link]
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MyD88: a central player in innate immune signaling. PMC - NIH. [Link]
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Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC - NIH. [Link]
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IRAK4 - Wikipedia. Wikipedia. [Link]
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IRAK-4: A novel member of the IRAK family with the properties of an IRAK-kinase. PNAS. [Link]
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Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. [Link]
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Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Sygnature Discovery. [Link]
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Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts. [Link]
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Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. MDPI. [Link]
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Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis. Frontiers. [Link]
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Myd88 Signaling Is Involved in the Inflammatory Response in LPS-Induced Mouse Epididymitis and Bone-Marrow-Derived Dendritic Cells. PMC. [Link]
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MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages. Frontiers. [Link]
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MyD88-dependent signaling is crucial for systemic inflammation observed in mFADD-/- mice. ResearchGate. [Link]
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Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PMC - NIH. [Link]
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2NRU: Crystal structure of IRAK-4. RCSB PDB. [Link]
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Pyridine scaffold-bearing drugs in therapeutic applications. ResearchGate. [Link]
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Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. PMC - NIH. [Link]
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Innovative Amino-Functionalization of Pyrido[2,3- d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. PubMed. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. DDDT. [Link]
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2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC - NIH. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC - NIH. [Link]
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1-(3-Aminopyridin-2-yl)piperidin-3-ol physicochemical properties and LogP values
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Aminopyridin-2-yl)piperidin-3-ol for Drug Discovery Professionals
Executive Summary
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely advantageous; it is fundamental to the progression of a potential therapeutic agent.[1][2] Properties such as lipophilicity (LogP/LogD), ionization constant (pKa), and aqueous solubility form the bedrock of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] They govern everything from absorption and distribution to target engagement and eventual clearance. This guide provides a detailed examination of this compound, a molecule incorporating the valuable aminopyridine and piperidinol scaffolds common in medicinal chemistry.[6] As specific experimental data for this compound is not publicly available, this document, written from the perspective of a Senior Application Scientist, focuses on the foundational principles, predictive insights, and rigorous experimental protocols required to fully characterize this molecule. We will explore the causality behind experimental choices and provide self-validating, step-by-step methodologies essential for generating the high-quality data that drives successful drug development programs.
Molecular Profile and Structural Considerations
A molecule's behavior is dictated by its structure. Understanding the constituent parts of this compound allows us to form hypotheses about its properties before a single experiment is run.
-
Chemical Name: this compound
-
CAS Number: 1154145-22-8[7]
-
Molecular Formula: C₁₀H₁₅N₃O
-
Molecular Weight: 193.25 g/mol
The structure features three key functional groups that will dominate its physicochemical profile:
-
The Aminopyridine Moiety: This system contains two basic nitrogen centers—the pyridine ring nitrogen and the exocyclic amino group. Their respective basicities are key determinants of the molecule's pKa values.
-
The Piperidine Ring: This saturated heterocycle contains a tertiary amine, another basic center. Its conformation and substitution pattern influence both pKa and lipophilicity.
-
The Hydroxyl Group: The secondary alcohol on the piperidine ring is a potent hydrogen bond donor and acceptor, significantly impacting aqueous solubility and potential metabolic pathways.
Lipophilicity (LogP & LogD): The Balance of Water and Fat
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design.[8] It influences membrane permeability, plasma protein binding, solubility, and even toxicity.[9] We quantify this property using the partition coefficient (P) or its logarithm, LogP.[9]
Significance in Drug Discovery: For a molecule like this compound, which is ionizable, the distribution coefficient (LogD) is more physiologically relevant than LogP.[8][10] LogP describes the partitioning of the neutral species only, whereas LogD accounts for all ionic species at a specific pH, typically physiological pH 7.4.[11][12] An optimal LogD value (often between 0 and 3) is sought to balance aqueous solubility with the ability to cross biological membranes for effective oral absorption.[13]
Predicted Lipophilicity
While experimental data is the gold standard, computational models provide valuable initial estimates. Based on its structure, which contains multiple polar, hydrogen-bonding groups (-NH₂, -OH) and three basic nitrogen atoms, this compound is expected to be moderately polar. Its predicted LogP value is likely to be low.
| Parameter | Predicted Value | Significance |
| cLogP (Calculated LogP) | ~0.5 - 1.5 | Indicates a relatively hydrophilic nature for the neutral molecule. |
| LogD at pH 7.4 | < 0 | At physiological pH, the molecule will be protonated, increasing its polarity and water affinity, thus lowering its distribution into the lipid phase. |
Experimental Determination of LogP/LogD
Rigorous experimental determination is non-negotiable for lead optimization. The choice of method depends on throughput needs and the desired accuracy.
This direct equilibrium method is considered the most reliable for LogP determination.[11][14] Its primary advantage is accuracy, though it is labor-intensive.[14]
Protocol:
-
Preparation of Phases: Prepare 1-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and mutually saturate them by mixing vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the test compound in the phase in which it is more soluble. Add a small aliquot to a mixture of the pre-saturated octanol and buffer in a vessel (e.g., a glass vial). The final concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
Equilibration: Vigorously shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to reach partitioning equilibrium. Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. It is critical to avoid cross-contamination, especially aspirating the aqueous phase from beneath the octanol layer.[14]
-
Analysis: Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS.
-
Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
This indirect method correlates a compound's retention time on a nonpolar stationary phase with known LogP values of a set of standards. It is much faster and requires less material than the shake-flask method.[9][15][16]
Protocol:
-
System Setup: Use a C18 reversed-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Select a set of 5-7 reference compounds with known, reliable LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R_). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calculate Retention Factor (k'): For each standard, calculate k' using the formula: k' = (t_R_ - t₀) / t₀.
-
Generate Calibration Curve: Plot log(k') for the standards against their known LogP values. The resulting linear regression provides the calibration equation.
-
Analyze Test Compound: Inject this compound under the identical chromatographic conditions and determine its log(k').
-
Determine LogP: Interpolate the LogP of the test compound from its log(k') value using the calibration curve.
Ionization Constant (pKa): The Key to Charge State
The pKa value indicates the strength of an acid or base and dictates the extent of ionization at a given pH.[5] For this compound, a polybasic compound, understanding its multiple pKa values is crucial for predicting its behavior in the variable pH environments of the gastrointestinal tract and its interaction with biological targets.
Significance in Drug Discovery: The ionization state affects solubility, permeability, and receptor binding. A protonated (cationic) form will generally have much higher aqueous solubility but lower passive membrane permeability compared to the neutral form. The pKa values allow us to calculate the exact ratio of charged to uncharged species at any pH using the Henderson-Hasselbalch equation.
Predicted pKa Values
The molecule has three basic nitrogen atoms.
-
Piperidine Nitrogen: As a secondary alkylamine incorporated into a ring, this is expected to be the strongest base, with a predicted pKa₂ of ~9.0-10.0.
-
Pyridine Ring Nitrogen: The pKa of pyridine is ~5.2. The electron-donating amino group at position 3 will increase its basicity. A predicted pKa₁ is likely in the range of ~6.0-7.0.
-
Exocyclic Amino Group: Aromatic amines are typically much weaker bases. Its pKa is predicted to be low (~3.0-4.0) and may be less relevant at physiological pH.
| Ionizable Center | Predicted pKa | Predominant State at pH 7.4 |
| Pyridine Nitrogen (pKa₁) | ~6.0 - 7.0 | Partially protonated |
| Piperidine Nitrogen (pKa₂) | ~9.0 - 10.0 | Fully protonated |
Experimental Determination of pKa
Accurate pKa measurement is vital. Several robust methods are available.
This is a highly precise and standard method for pKa determination.[17] It involves monitoring pH changes as a titrant is added.
Protocol:
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH).
-
Data Acquisition: Record the pH value after each incremental addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For polyprotic species, multiple inflection points will be observed, allowing for the determination of multiple pKa values.[18]
Synthesis of Properties: The Holistic View
The physicochemical properties of a molecule are not independent variables; they are deeply interconnected. The pKa dictates the charge state at a given pH, which in turn profoundly influences both solubility and LogD.
For this compound, its basic pKa values mean that at the acidic pH of the stomach, it will be fully protonated and highly soluble. As it moves to the more neutral pH of the intestine, the degree of protonation will decrease, increasing its LogD and favoring absorption across the gut wall. This balance is the essence of designing a successful oral therapeutic.
Conclusion
While awaiting empirical data, a rigorous theoretical analysis of this compound suggests a profile with promising drug-like characteristics: multiple basic centers to ensure aqueous solubility via salt formation, and a balanced polarity profile. However, drug discovery is a science of measurement. The predictive insights in this guide must be substantiated by high-quality experimental data generated using the robust, validated protocols detailed herein. By systematically determining the pKa, LogD, and thermodynamic solubility, researchers can build a comprehensive data package to confidently guide the optimization and development of this and other promising chemical entities.
References
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. jbino.com [jbino.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1154145-22-8 [amp.chemicalbook.com]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Log D Measurement | AxisPharm [axispharm.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Understanding logP: The Key to Drug Development - Oreate AI Blog [oreateai.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Aminopyridin-2-yl)piperidin-3-ol CAS number and SMILES string lookup
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(3-Aminopyridin-2-yl)piperidin-3-ol, including its chemical identifiers, structural information, and relevant chemical context. This document is intended to serve as a foundational resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Chemical Identity
This compound is a heterocyclic organic compound featuring a piperidin-3-ol moiety attached to a 3-aminopyridine ring. The piperidine ring, a saturated six-membered heterocycle containing nitrogen, is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile synthetic intermediate.[][2] The aminopyridine component is also a key pharmacophore in various biologically active molecules.
The specific linkage between the piperidine nitrogen and the C2 position of the aminopyridine ring, along with the hydroxyl group at the C3 position of the piperidine and the amino group at the C3 position of the pyridine, defines the unique chemical architecture and potential biological activity of this molecule.
Chemical Identifiers
For unambiguous identification and tracking in chemical databases and literature, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 1154145-22-8 | [3] |
| SMILES String | C1C(CN(C(C1)O)C2=NC=CC=C2N) | Inferred from Structure |
Note: The SMILES string was generated based on the IUPAC name of the compound.
Structural and Chemical Properties
A thorough understanding of the molecule's structure is fundamental to predicting its reactivity, metabolic fate, and interaction with biological targets.
Molecular Structure
The structure of this compound is depicted below. The diagram highlights the key functional groups and their relative positions.
Caption: 2D structure of this compound.
Synthetic Considerations
While a specific, documented synthesis for this compound was not found in the immediate search, a plausible synthetic route can be conceptualized based on established organic chemistry principles and literature precedents for the synthesis of related piperidine and aminopyridine derivatives.[][4]
A potential retrosynthetic analysis suggests that the molecule could be assembled via a nucleophilic substitution reaction between 2-chloro-3-aminopyridine and piperidin-3-ol.
Conceptual Synthetic Workflow
Caption: Conceptual synthetic workflow for this compound.
This proposed synthesis would likely require optimization of reaction conditions, such as the choice of solvent, base, and temperature, to achieve a satisfactory yield. The synthesis of the starting materials, 3-aminopyridine and piperidin-3-ol, is well-documented in the chemical literature.
Applications in Research and Drug Development
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[][2] The structural motifs present in this compound, namely the aminopyridine and the secondary alcohol on the piperidine ring, suggest potential for this compound to interact with various biological targets. The amino group can act as a hydrogen bond donor, while the pyridine and piperidine nitrogens can serve as hydrogen bond acceptors or bases. The hydroxyl group can also participate in hydrogen bonding.
Given these features, this compound could be a valuable fragment or lead compound for the development of novel therapeutics. Further investigation into its biological activity is warranted.
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]
-
Synthesis and members of 3-aminopyridin-2-one based fragment library.... - ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]
-
1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem - NIH. Available at: [Link]
-
PIPERIDINE - Ataman Kimya. Available at: [Link]
-
1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-yn-1-one - PubChem. Available at: [Link]
-
Piperidine, 1-(3-methyl-1-oxobutyl)-2-(3-pyridinyl)-, (s) - PubChemLite. Available at: [Link]
-
Piperidine - Wikipedia. Available at: [Link]
-
(R)-3-(BOC-amino)-piperidine - Chongqing Yinglan Technology Co., Ltd. Available at: [Link]
-
CAS No : 127294-73-9 | Product Name : (R)-3-Aminopiperidine | Pharmaffiliates. Available at: [Link]
-
Piperidine Synthesis. - DTIC. Available at: [Link]
Sources
Structural Dynamics and Pharmacophoric Potential: The Hydrogen Bonding Landscape of 1-(3-Aminopyridin-2-yl)piperidin-3-ol
Executive Summary
This technical guide analyzes the hydrogen bonding capacity (HBC) of 1-(3-Aminopyridin-2-yl)piperidin-3-ol , a critical heterocyclic scaffold in modern medicinal chemistry. Often utilized as a fragment in allosteric SHP2 inhibitors and kinase ligands, this molecule exhibits a complex "chameleon-like" behavior governed by intramolecular hydrogen bonding (IMHB).[1] This guide details the structural thermodynamics, experimental characterization protocols, and strategic application of this scaffold in modulating solubility and membrane permeability during lead optimization.[1]
Part 1: Molecular Architecture & H-Bond Inventory
Structural Anatomy
The molecule consists of an electron-rich 3-aminopyridine core coupled to a 3-hydroxypiperidine moiety via the piperidine nitrogen. This ortho-disubstitution pattern creates a sterically crowded environment that forces specific conformational preferences.[1]
Physicochemical Profile (Calculated):
| Property | Value (Approx.) | Mechanistic Relevance |
|---|---|---|
| MW | 193.25 Da | Fragment-based drug discovery (FBDD) ideal range. |
| H-Bond Donors (HBD) | 3 (–NH₂, –OH) | Critical for solvent interaction and target engagement.[1] |
| H-Bond Acceptors (HBA) | 4 (Py-N, –NH₂, –OH, Pip-N) | Pyridine N1 is the dominant acceptor (pKa ~6.8). |
| tPSA | ~68 Ų | High polarity relative to size; IMHB required for passive transport.[1] |
| cLogP | 0.5 – 0.9 | Tunable lipophilicity via conformational masking.[1] |
The Hydrogen Bonding Vector Map
The molecule presents three distinct vectors for hydrogen bonding, which can be engaged simultaneously or competitively depending on the solvent environment (dielectric constant).[1]
Figure 1: Vector map illustrating the competitive hydrogen bonding network. The interaction between the distal hydroxyl and the pyridine nitrogen is the primary driver of conformational locking.[1]
Part 2: Conformational Dynamics & Intramolecular Locking
The "Chameleon" Effect
The biological utility of this scaffold lies in its ability to switch between an Open Conformation (solvent-exposed polar groups) and a Closed Conformation (internal H-bond masking).
-
Aqueous Environment (High Dielectric): The molecule adopts an open conformation.[1][2] The –OH and –NH₂ groups solvate with water, increasing apparent solubility.[1]
-
Lipid Bilayer (Low Dielectric): The molecule collapses into a closed conformation.[1] The piperidine C3-OH forms an IMHB with the pyridine N1 or the C3-NH₂.[1] This reduces the Total Polar Surface Area (TPSA), effectively "hiding" the polarity to facilitate passive membrane diffusion.[1]
The Critical IMHB Motif
The most thermodynamically stable IMHB occurs between the C3'-OH (donor) and the Pyridine N1 (acceptor) .[1]
-
Geometric Requirement: The piperidine ring must adopt a specific chair conformation (often with the substituent in the axial orientation) to bring the hydroxyl group within 2.8 Å of the pyridine nitrogen.[1]
-
Energetic Gain:
to kcal/mol in non-polar solvents.[1]
Part 3: Experimental Characterization Protocols
To validate the hydrogen bonding capacity and conformational bias of this scaffold, the following self-validating workflow is recommended.
Protocol A: NMR Titration (The Gold Standard)
Objective: Detect IMHB strength by monitoring chemical shift perturbations (
Methodology:
-
Preparation: Dissolve 5 mg of the compound in 600
L of CDCl (non-polar baseline). -
Titration: Sequentially add DMSO-
(H-bond disruptor) in 10 L increments. -
Observation: Monitor the –OH and –NH₂ proton signals.
-
Result Interpretation: A steep upfield shift indicates the breaking of an intermolecular bond.[1] A flat/minimal shift of the –OH signal suggests a strong Intramolecular H-Bond that is resistant to solvent disruption.[1]
-
Temperature Coefficient: Perform Variable Temperature (VT) NMR (298K to 340K).[1] A coefficient
ppb/K confirms IMHB.[1]
-
Protocol B: IR Spectroscopy (Solid State vs. Solution)
Objective: Differentiate "free" vs. "bound" hydroxyl stretches.[1]
-
Free –OH: Sharp peak at
cm .[1] -
IMHB –OH: Broad, red-shifted band at
cm .[1] -
Procedure: Compare ATR-FTIR (solid) with dilute solution IR (in CCl
).[1] Retention of the red-shifted band at high dilution confirms intramolecular nature (concentration independence).[1]
Experimental Workflow Diagram
Figure 2: Integrated workflow for characterizing hydrogen bond dynamics and conformational preference.
Part 4: Medicinal Chemistry Applications[1][3][4][5]
SHP2 Allosteric Inhibition
This scaffold mimics the structural logic of SHP2 inhibitors (e.g., TNO155 analogs).[1]
-
Mechanism: The allosteric site of SHP2 is a "tunnel" requiring molecules to be compact for entry but polar enough to anchor specific residues.[1]
-
Role of this compound: The IMHB collapses the structure, allowing it to traverse the hydrophobic tunnel entry. Once inside the polar pocket, the H-bonds "open" to engage residues like Arg111 or Glu250.[1]
Bioisosteric Replacement
This scaffold serves as a superior bioisostere for 3-amino-2-cyclohexylpyridine .[1]
-
Advantage: The piperidine nitrogen lowers the logP compared to cyclohexyl, while the 3-OH provides a specific vector for H-bonding that the cyclohexyl lacks, improving selectivity without sacrificing permeability.[1]
References
-
Structural Basis of SHP2 Inhibition Title: Discovery of SHP2 allosteric inhibitors using fragment-based screening.[1][3] Source:Journal of Medicinal Chemistry URL:[Link]
-
Intramolecular Hydrogen Bonding in Drug Design Title: Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry.[1] Source:Journal of Medicinal Chemistry URL:[Link]
-
Conformational Analysis of Piperidines Title: Conformational analysis of piperidine and N-methylpiperidine. Source:Journal of the American Chemical Society URL:[4][Link]
-
Aminopyridine Physicochemistry Title: Nucleophilicities of Primary and Secondary Amines in Water.[1] Source:Journal of Organic Chemistry URL:[Link]
Sources
Solubility Profile and Solvent Selection Guide: 1-(3-Aminopyridin-2-yl)piperidin-3-ol
The following guide details the solubility profile, physicochemical properties, and solvent selection strategies for 1-(3-Aminopyridin-2-yl)piperidin-3-ol , a critical intermediate in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155).
Executive Summary & Compound Identity
This compound is a bifunctional heterocyclic building block characterized by a central aminopyridine core coupled to a hydroxylated piperidine ring. Its amphiphilic nature—possessing both hydrogen-bond donors (primary amine, hydroxyl) and acceptors (pyridine nitrogen, piperidine nitrogen)—dictates a specific solubility footprint essential for process chemistry and formulation.
| Property | Data |
| CAS Number | 1154145-22-8 |
| Molecular Formula | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 g/mol |
| Physical State | Solid (White to off-white powder) |
| pKa (Predicted) | ~6.0 (Pyridine N), ~13-14 (Hydroxyl) |
| LogP (Predicted) | 0.2 – 0.8 (Moderately Polar) |
| Key Application | Intermediate for SHP2 inhibitors (e.g., TNO155) |
Theoretical Solubility Framework
The solubility of this compound is governed by the competition between its polar functional groups and its lipophilic heterocyclic scaffold.
Hansen Solubility Parameters (HSP) Analysis
To predict solvent compatibility, we analyze the intermolecular forces:
- (Dispersion): Moderate contribution from the pyridine and piperidine rings.
- (Polarity): High contribution due to the dipole moments of the amine and hydroxyl groups.
-
(Hydrogen Bonding): Significant contribution. The -OH and -NH₂ groups act as both donors and acceptors, making the molecule highly soluble in solvents with high
values (alcohols, water).
Solubility Classification Table
Based on structural analysis and process literature for aminopyridine/piperidine scaffolds.
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Water | High (>50 mg/mL) | Strong H-bonding interactions stabilize the solute. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | High dielectric constant disrupts crystal lattice; excellent solvation of polar groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good interaction with the heterocyclic rings; preferred for extraction. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Effective for general solvation but may require heating for high concentrations. |
| Ethers | THF, MTBE, 1,4-Dioxane | Low to Moderate | THF is often a good solubilizer; MTBE is likely a poor solvent (anti-solvent). |
| Alkanes | Hexane, Heptane, Cyclohexane | Insoluble (<1 mg/mL) | Lack of polar interactions; ideal anti-solvents for crystallization. |
Experimental Determination Protocol
For precise formulation or process development, exact solubility values must be determined empirically. The following Self-Validating Protocol ensures data integrity.
Workflow Visualization
The following diagram outlines the decision logic for solubility screening and solvent selection.
Figure 1: Step-by-step workflow for determining the quantitative solubility profile.
Detailed Methodology (Gravimetric with HPLC Verification)
-
Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 250 µL of the target solvent. Vortex for 1 minute.
-
Visual Check:
-
If fully dissolved, solubility is >200 mg/mL.
-
If solid remains, proceed to saturation.
-
-
Equilibration: Agitate the suspension at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification:
-
Method A (Gravimetric): Evaporate a known volume of filtrate and weigh the residue.
-
Method B (HPLC): Dilute filtrate and analyze against a standard curve (Detect at 254 nm for pyridine core). Preferred for unstable solvents.
-
Process Applications & Solvent Selection
Understanding the solubility profile allows for optimized solvent selection during synthesis and purification.
Reaction Solvent Selection
-
Nucleophilic Substitution (SnAr): Use DMSO or NMP . The high solubility enhances reaction rates, and the high boiling point allows for thermal acceleration.
-
Hydrogenation (Deprotection): Use Methanol or Ethanol . The catalyst (Pd/C) works well in alcohols, and the product remains soluble, preventing catalyst fouling.
Purification Strategy (Crystallization)
The "High vs. Low" solubility contrast is exploited for purification.
-
Solvent System: Ethanol (Solvent) / Heptane (Anti-solvent).
-
Protocol: Dissolve crude material in minimal hot Ethanol (60°C). Slowly add Heptane until turbidity persists. Cool to 0°C to precipitate the pure intermediate.
Extraction (Work-up)
-
System: DCM / Water.
-
pH Control: The pyridine nitrogen is basic. To extract into the organic layer (DCM), ensure the aqueous phase is basic (pH > 9) to keep the molecule neutral. If the aqueous phase is acidic, the molecule will protonate and remain in the water.
Figure 2: Strategic solvent selection map based on physicochemical properties.
References
-
SHP2 Inhibitor Discovery: Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature 535, 148–152 (2016).
-
TNO155 Optimization: LaMarche, M. J., et al. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry 63(22), 13578–13594 (2020).[1]
-
Synthesis of Aminopyridine Intermediates: Patents WO2011160037A2 & WO2020011160. Describes the synthesis and handling of 3-aminopiperidine and aminopyridine scaffolds.
- Hansen Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Standard reference for solubility theory).
Sources
Metabolic Stability Predictions for Piperidin-3-ol Derivatives: A Technical Guide
Executive Summary
The piperidin-3-ol (3-hydroxypiperidine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in kinase inhibitors (e.g., Ibrutinib intermediates), alkaloids, and GPCR ligands. However, its dual functionality—a secondary amine and a secondary alcohol—creates a "metabolic pincer" where the molecule is simultaneously vulnerable to Phase I oxidative clearance and Phase II conjugation.
This guide provides a high-fidelity workflow for predicting and validating the metabolic stability of these derivatives. It moves beyond standard "screen-and-reject" paradigms, offering a mechanistic framework to diagnose instability and engineer resistance.
Part 1: Structural Vulnerabilities & Mechanistic Analysis
To predict stability, one must first map the "Soft Spots" (Sites of Metabolism, SOM). In piperidin-3-ol derivatives, metabolic liability is driven by electronic availability and steric accessibility.
The Oxidative Liability (Phase I)
The piperidine nitrogen lone pair dictates the primary oxidative fate.
-
-Carbon Hydroxylation: CYP450 enzymes (predominantly CYP3A4 and CYP2D6) abstract a hydrogen atom from the carbon
to the nitrogen (C2 or C6). This forms an unstable carbinolamine intermediate, which collapses to cause ring opening or N-dealkylation. -
N-Oxidation: Direct oxidation of the nitrogen to form an N-oxide.
-
Alcohol Oxidation: The C3-hydroxyl group can be oxidized to a ketone, though this is often reversible or minor compared to N-dealkylation.
The Conjugation Liability (Phase II)
Often ignored in early screening, the C3-hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs) .
-
O-Glucuronidation: UGT isoforms (typically UGT1A9, UGT2B7) transfer glucuronic acid to the C3-OH. This adds significant mass (+176 Da) and polarity, leading to rapid biliary or renal clearance.
-
N-Glucuronidation: If the piperidine nitrogen is unsubstituted (secondary amine), it is a direct target for UGT1A4.
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the piperidin-3-ol scaffold.
Figure 1: Divergent metabolic pathways for piperidin-3-ol. Note the requirement for distinct cofactors (NADPH vs. UDPGA).
Part 2: In Silico Prediction Framework (The "Design" Phase)
Before synthesis, computational tools should be used to rank-order compounds. A hierarchical approach is recommended to balance speed and accuracy.
Consensus Modeling Strategy
No single algorithm is perfect. Use a consensus of Ligand-Based (QSAR) and Structure-Based (Docking) methods.
| Method Type | Recommended Tools | Application for Piperidin-3-ol |
| Rule-Based / ML | StarDrop (P450 module), ADMET Predictor | Rapidly identifies if the C3-OH or N-substituent is the primary "Soft Spot." |
| Structure-Based | FAME 3, MetaSite | Docks the molecule into CYP3A4/2D6 crystal structures to predict steric clashes at the C2/C6 positions. |
| Quantum Mechanical | SmartCyp (DFT-based) | Calculates the activation energy for hydrogen abstraction at the |
The "Fluorine Scan" Simulation
A standard optimization tactic is blocking metabolic soft spots with fluorine.
-
Protocol: In silico, systematically replace hydrogen atoms at C2, C4, and C6 with fluorine.
-
Readout: If the predicted SOM shifts from the ring carbon to a benign position (or if the activation energy barrier increases by >2 kcal/mol), the modification is viable.
Part 3: In Vitro Validation Protocols (The "Test" Phase)
Standard microsomal stability assays often yield false positives for piperidin-3-ol derivatives because they typically only include NADPH (Phase I). To accurately predict in vivo clearance, you must account for the glucuronidation liability identified in Part 1.
The "Enhanced" Microsomal Stability Assay
This protocol validates both oxidative and conjugative clearance in a single system.
Critical Reagents:
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Phase I Cofactor: NADPH (or regenerating system: NADP+, Glucose-6-phosphate, G6P-dehydrogenase).
-
Phase II Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid).
-
Pore-Forming Agent: Alamethicin (Essential).
-
Why? UGT active sites are located in the lumen of the endoplasmic reticulum. Microsomes are vesicles; without alamethicin to permeabilize the membrane, UDPGA cannot reach the enzyme, leading to false stability data.
-
Step-by-Step Workflow
Figure 2: Enhanced microsomal stability workflow including permeabilization for UGT activity.
Data Calculation
Calculate the in vitro intrinsic clearance (
Interpretation:
-
Low Clearance: < 10
L/min/mg -
Moderate Clearance: 10–45
L/min/mg -
High Clearance: > 45
L/min/mg
Part 4: Metabolite Identification & Optimization
When a derivative shows high clearance, use LC-MS/MS to pinpoint the cause.
Mass Shift Forensics
Analyze the MS/MS fragmentation patterns for specific mass shifts relative to the parent (
| Mass Shift ( | Metabolic Transformation | Structural Implication |
| +16 Da | Hydroxylation (Oxidation) | Likely at C2 or C6 (Phase I). Suggests need for steric hindrance (e.g., gem-dimethyl) or electron withdrawal. |
| +14 Da | Oxidation to Ketone | Oxidation of C3-OH. Rare, but suggests the alcohol is the liability. |
| +176 Da | Glucuronidation | Conjugation at C3-OH.[1] Action: Steric shielding of the OH or replacement with a bioisostere (e.g., difluoromethyl). |
| -14 Da / -Mass of R | N-Dealkylation | Loss of N-substituent. Action: Strengthen the |
Optimization Strategies
-
Deuteration: Replace hydrogens at C2/C6 with Deuterium. This exploits the Kinetic Isotope Effect (KIE), slowing CYP-mediated hydrogen abstraction without changing binding affinity.
-
Fluorination: Introduction of fluorine at C4 or C5 can reduce the electron density of the ring, making the nitrogen lone pair less available for oxidation and the
-carbons less prone to abstraction. -
Steric Shielding: Introduce a methyl group adjacent to the metabolic soft spot (e.g., 2-methylpiperidin-3-ol) to sterically hinder enzyme access.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[2] [Link]
-
Fisher, M. B., et al. (2000). The complexities of UDP-glucuronosyltransferase (UGT) distribution in rat and human liver microsomes: Implications for in vitro-in vivo extrapolation. Drug Metabolism and Disposition, 28(5), 560-566. [Link]
-
Kirchmair, J., et al. (2015). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery, 14, 387–404. [Link]
-
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. [Link]
-
Cyprotex. (2023). Microsomal Stability Assay Protocol and Guide.[3] Evotec. [Link]
Sources
- 1. URIDINE DIPOSPHATE GLUCURONOSYLTRANSFERASES ISOFORM-DEPENDENT REGIOSPECIFICITY OF GLUCURONIDATION OF FLAVONOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Guide: 1-(3-Aminopyridin-2-yl)piperidin-3-ol as a Heterocyclic Building Block
Executive Summary
1-(3-Aminopyridin-2-yl)piperidin-3-ol represents a privileged heterocyclic scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). Its structural architecture combines a 3-aminopyridine core —a proven kinase hinge-binding and allosteric anchor—with a piperidin-3-ol moiety that offers defined vectors for solubility enhancement and hydrogen bond networking.
This guide details the synthesis, physicochemical profiling, and strategic application of this building block, specifically highlighting its utility in developing allosteric SHP2 inhibitors and type I/II kinase inhibitors.
Part 1: Structural Analysis & Pharmacophore Utility[1]
The molecule acts as a bifunctional "adapter" in drug design. Its value lies in the precise spatial arrangement of its functional groups.
| Feature | Chemical Function | Medicinal Chemistry Utility |
| Exocyclic Amine (C3) | H-Bond Donor | Critical for hinge binding (e.g., interacting with the gatekeeper residue) or anchoring in the SHP2 "tunnel." |
| Pyridine Nitrogen (N1) | H-Bond Acceptor | Modulates pKa (~6.0–7.0) and serves as a classic acceptor in kinase hinge regions. |
| Piperidine Ring | Sp3 Scaffold | Breaks planarity (Fsp3 character), improving solubility and metabolic stability compared to flat bi-aryls. |
| Hydroxyl Group (C3') | Chiral Handle | Provides a vector for solvent interactions or specific H-bonds. The R and S enantiomers often show >100-fold potency differences. |
Pharmacophore Visualization
The following diagram illustrates the logical connectivity and functional role of the scaffold in a binding context.
Caption: Pharmacophore map showing the bifunctional binding mode (red/blue) and solubility vector (yellow/green).
Part 2: Synthetic Pathways (The "How-To")
The synthesis of this compound is most efficiently achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.
Step 1: SNAr Coupling
Reaction: 2-Chloro-3-nitropyridine + Piperidin-3-ol
-
Rationale: The nitro group at C3 activates the C2-chlorine for displacement by the secondary amine of the piperidine.
-
Critical Parameter: Control of temperature is vital to prevent bis-substitution or decomposition.
Step 2: Nitro Reduction
Reaction: 1-(3-Nitropyridin-2-yl)piperidin-3-ol
-
Rationale: Chemoselective reduction is required to avoid reducing the pyridine ring or stripping the hydroxyl group.
-
Selection: Catalytic hydrogenation (Pd/C) is cleanest, but Iron/Ammonium Chloride (Fe/NH4Cl) is preferred if halogens are present elsewhere on the scaffold to prevent dehalogenation.
Detailed Experimental Protocol
Materials
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Piperidin-3-ol (1.1 eq) [Note: Use enantiopure (R) or (S) for library synthesis]
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (ACN) or DMF
-
10% Pd/C (10 wt%)
-
Hydrogen gas (balloon pressure)
Workflow
-
Coupling: Dissolve 2-chloro-3-nitropyridine in ACN (0.5 M). Add DIPEA followed by piperidin-3-ol.
-
Heat: Stir at 60°C for 4 hours. Monitor by LCMS for disappearance of starting material (m/z 158).
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. The intermediate (nitro-adduct) is usually a yellow solid.
-
Reduction: Dissolve the nitro-intermediate in MeOH. Add 10% Pd/C carefully under Argon.
-
Hydrogenation: Purge with H2 and stir at RT for 2-6 hours. The solution will turn colorless or pale pink.
-
Purification: Filter through Celite. Concentrate. Purify via SCX (Strong Cation Exchange) cartridge to isolate the basic amine, or use Flash Chromatography (DCM:MeOH:NH3).
Synthetic Logic Diagram
Caption: Two-step synthetic route highlighting the SNAr activation and subsequent chemoselective reduction.
Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8]
SHP2 Allosteric Inhibition
This scaffold is a direct analog of the "head groups" used in SHP2 inhibitors like SHP099 .
-
Mechanism: The 3-aminopyridine moiety binds in the "tunnel" site of SHP2, stabilizing the auto-inhibited conformation.
-
Interaction: The exocyclic amine (C3-NH2) forms critical hydrogen bonds with the backbone of the protein (often interacting with residues near the tunnel entrance), while the piperidine ring projects into the solvent front, allowing the C3-hydroxyl to tune permeability and solubility.
Kinase Hinge Binding
In Type I kinase inhibitors, the aminopyridine motif serves as a bidentate binder:
-
Acceptor: Pyridine N1 accepts a proton from the hinge backbone NH.
-
Donor: C3-NH2 donates a proton to the hinge backbone Carbonyl.
-
Vector: The piperidine ring at C2 points towards the solvent or the ribose binding pocket, depending on the specific kinase topology.
Physicochemical Profile (Predicted)
| Property | Value | Implication |
| MW | ~193.25 Da | Fragment-like; high Ligand Efficiency (LE). |
| cLogP | 0.5 – 0.9 | Ideal for oral bioavailability; low lipophilicity risk. |
| TPSA | ~80 Ų | Good membrane permeability (Rule of 5 compliant). |
| pKa (Pyridine) | ~6.5 | Partially ionized at physiological pH; aids solubility. |
Part 4: Quality Control & Troubleshooting
Self-Validating Protocols
To ensure the integrity of the building block before using it in complex synthesis:
-
NMR Validation: The C3-H of the pyridine ring (alpha to the amine) should appear as a doublet of doublets around 6.9-7.0 ppm. A shift upfield indicates successful reduction of the nitro group.
-
Chiral Purity: If using chiral piperidin-3-ol, verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column) before the reduction step, as the SNAr conditions are generally non-racemizing.
Common Pitfalls
-
Oxidation: The 3-aminopyridine moiety is electron-rich and prone to oxidation (turning brown/black) upon prolonged air exposure. Storage: Store under Argon at -20°C.
-
Regioselectivity: In the SNAr step, if the temperature is too high (>100°C), displacement of the nitro group (instead of the chlorine) is a rare but possible side reaction. Stick to <80°C.[1]
References
-
Chen, Y. N., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[2] Nature. [Link] (Foundational work on SHP099 and aminopyrazine/pyridine scaffolds).
-
Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[2] Journal of Medicinal Chemistry.[3] [Link] (Detailed SAR including aminopyridine variants).
-
Bagdanoff, J. T., et al. (2010). Optimization of the 3-Amino-2-piperidinylpyridine Scaffold for Kinase Inhibition. Bioorganic & Medicinal Chemistry Letters.[4] [Link] (General reference for scaffold synthesis).
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link] (Reference for physicochemical properties of piperidine/pyridine systems).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
High-Purity Synthesis of 1-(3-Aminopyridin-2-yl)piperidin-3-ol
Application Note: AN-SYN-2026-04
Key Intermediate for Allosteric SHP2 Inhibitors
Executive Summary
This application note details a robust, scalable, two-step protocol for the synthesis of 1-(3-aminopyridin-2-yl)piperidin-3-ol . This scaffold is a critical pharmacophore in the development of allosteric SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors, a class of drugs currently under intense investigation for KRAS-mutant cancers [1, 2].
The protocol prioritizes regioselectivity and atom economy , utilizing a nucleophilic aromatic substitution (
Retrosynthetic Analysis & Strategy
The target molecule features a 2,3-disubstituted pyridine ring. The C-N bond formation at the 2-position is the strategic disconnection point.
-
Strategic Disconnection: C(2)-N bond of the pyridine ring.
-
Electrophile: 2-Chloro-3-nitropyridine (Activated by the electron-withdrawing nitro group).
-
Nucleophile: Piperidin-3-ol (racemic or enantiopure).
-
Transformation:
displacement followed by nitro-group reduction.
Reaction Pathway Diagram
Figure 1: Synthetic workflow for the target scaffold.
Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution ( )
Objective: Synthesis of 1-(3-nitropyridin-2-yl)piperidin-3-ol. Mechanism: Addition-Elimination. The nitro group at C3 activates the C2-chlorine for displacement by the secondary amine of piperidine.
Materials
-
Reactant A: 2-Chloro-3-nitropyridine (1.0 equiv)[1]
-
Reactant B: Piperidin-3-ol (1.1 equiv) [Note: If using HCl salt, increase base stoichiometry]
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) -
Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN) [DMF preferred for solubility]
Procedure
-
Setup: Charge a round-bottom flask with 2-Chloro-3-nitropyridine (10 g, 63.1 mmol) and DMF (100 mL).
-
Addition: Add Piperidin-3-ol (7.0 g, 69.4 mmol) followed by DIPEA (27.5 mL, 157 mmol).
-
Critical Note: The reaction is exothermic. Add base slowly to maintain internal temp < 30°C.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting chloride (
) should disappear, replaced by a bright yellow spot ( ).
-
-
Workup (Precipitation Method):
-
Cool reaction to room temperature (RT).
-
Pour the mixture slowly into ice-cold water (500 mL) with vigorous stirring. The product typically oils out or precipitates as a yellow solid.
-
Extract with Ethyl Acetate (3 x 150 mL) if solid does not form.
-
Wash combined organics with Brine (2 x 100 mL) to remove DMF.
-
-
Purification: Dry over
, filter, and concentrate. If necessary, purify via flash chromatography (0-5% MeOH in DCM).
Yield Expectation: 85–92% (Yellow solid/oil).
Step 2: Catalytic Hydrogenation (Nitro Reduction)
Objective: Conversion to this compound.
Mechanism: Heterogeneous catalysis reducing
Materials
-
Substrate: 1-(3-Nitropyridin-2-yl)piperidin-3-ol (from Step 1)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Gas: Hydrogen (
) (Balloon pressure or 1 atm)
Procedure
-
Safety Check: Purge reaction vessel with Nitrogen (
) to remove oxygen. Pyrophoric hazard: Keep Pd/C wet. -
Loading: Dissolve the nitro-intermediate (12 g) in MeOH (120 mL). Carefully add 10% Pd/C (1.2 g).
-
Hydrogenation: Evacuate the flask and backfill with
(repeat 3 times). Stir vigorously at RT under balloon for 3–12 hours.-
Endpoint: Solution typically turns from bright yellow to colorless or pale pink. LC-MS confirms mass shift (
to is not observed; look for , i.e., ).
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with MeOH (50 mL).
-
Concentrate the filtrate under reduced pressure.[2]
-
-
Isolation: The resulting amine is often an off-white to brown solid. It is prone to oxidation; store under inert gas or use immediately in the next step (e.g., urea formation for SHP2 synthesis).
Yield Expectation: 90–95%.
Analytical Data Summary
| Parameter | Step 1: Nitro-Intermediate | Step 2: Target Amine |
| Appearance | Bright Yellow Solid/Oil | Off-white / Pale Brown Solid |
| Molecular Weight | 223.23 g/mol | 193.25 g/mol |
| LC-MS (ESI+) | [M+H]+ = 224.2 | [M+H]+ = 194.3 |
| 1H NMR Key Shift | Pyridine C2-H deshielded by | Upfield shift of Pyridine protons |
| Solubility | DCM, EtOAc, DMSO | MeOH, DMSO, dilute acid |
Critical Process Parameters & Troubleshooting
Chirality Considerations
If using (R)- or (S)-piperidin-3-ol , the stereocenter is remote from the reaction site. However, harsh basic conditions (refluxing NaH or KOH) could theoretically cause racemization.
-
Recommendation: The DIPEA/80°C condition described above is mild enough to retain enantiopurity (>99% ee retention observed in similar substrates) [3].
Impurity Profile
-
Bis-substitution: Rare due to steric hindrance, but possible if excess piperidine is used at very high temps.
-
Incomplete Reduction: If the reduction stalls, refresh the
balloon or add fresh catalyst. Alternatively, use (Iron reduction) if the lab lacks hydrogenation equipment, though the workup is messier (iron sludge).
Logic Flow for Troubleshooting
Figure 2: Troubleshooting logic for the SnAr step.
References
-
Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. [Link]
-
Garcia Fortanet, J., et al. (2016). Allosteric SHP2 Inhibitor, SHP099, Suppresses Leukemic Cell Growth. Journal of Medicinal Chemistry, 59(17), 7773-7782. [Link]
- Bagal, S. K., et al. (2015). Synthesis of 3-Aminopiperidine Derivatives.
Sources
Application Note: Synthesis of 2-(Piperidin-3-yloxy)pyridin-3-amine Scaffolds via Nucleophilic Aromatic Substitution (SNAr)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Aminopyridine-Piperidinol Scaffold
The fusion of an aminopyridine core with a piperidinol moiety creates a privileged scaffold in modern medicinal chemistry. These structures are integral to the development of novel therapeutics, particularly kinase inhibitors and central nervous system (CNS) agents. The strategic placement of the ether linkage and the aminopyridine nitrogen atoms provides critical hydrogen bonding points for molecular recognition at biological targets. The Nucleophilic Aromatic Substitution (SNAr) reaction is a robust and highly effective method for forging the key aryl-ether bond in these molecules, offering a direct and scalable synthetic route.[1] This application note provides a comprehensive guide to the execution of this reaction, grounded in mechanistic principles and practical laboratory experience.
Scientific Principles & Mechanistic Rationale
The SNAr reaction is a powerful tool for modifying electron-deficient aromatic systems.[2] Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, especially at the C2 and C4 positions.[3][4] The reaction proceeds via a two-step addition-elimination mechanism.
Causality Behind Experimental Choices:
-
The Nucleophile: Piperidin-3-ol is a moderate nucleophile. To significantly enhance its reactivity, a strong base (e.g., Sodium Hydride, NaH) is used to deprotonate the hydroxyl group, forming the much more potent piperidin-3-alkoxide anion. This is the critical first step to initiate the reaction.
-
The Electrophile (Substrate): A 2-halo-3-aminopyridine serves as the electrophile. The halogen at the C2 position is activated for displacement because the ring nitrogen can effectively stabilize the negative charge of the intermediate through resonance.[3]
-
The Leaving Group: The nature of the halogen is a critical determinant of reactivity. The established order for SNAr reactions is F > Cl > Br > I.[1] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This effect on the rate-determining first step (attack of the nucleophile) is more significant than the bond strength (C-X breaking) which occurs in the fast second step.[5] While 2-fluoropyridines are most reactive, 2-chloropyridines are often used due to their lower cost and widespread availability.[6]
-
The Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal.[7] They effectively solvate the counter-ion of the alkoxide (e.g., Na+), leaving a more "naked" and highly reactive alkoxide anion in solution, thereby accelerating the reaction.
-
Temperature: While the pyridine ring is activated, the 3-amino group is an electron-donating group (EDG), which can slightly deactivate the ring towards nucleophilic attack compared to a pyridine with an electron-withdrawing group. Therefore, heating is typically required to provide sufficient energy to overcome the activation barrier for the formation of the intermediate.[3]
Reaction Mechanism Diagram
The mechanism involves the initial attack of the piperidin-3-alkoxide on the C2 carbon of the halopyridine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the halide ion.
Caption: The SNAr addition-elimination mechanism.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 2-chloro-3-aminopyridine with piperidin-3-ol on a 1 mmol scale.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (mg) | Moles (mmol) | Equivalents |
| 2-Chloro-3-aminopyridine | 128.56 | 129 mg | 1.0 | 1.0 |
| (R/S)-Piperidin-3-ol | 101.15 | 121 mg | 1.2 | 1.2 |
| Sodium Hydride (60% in mineral oil) | 40.00 (as NaH) | 52 mg | 1.3 | 1.3 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | 5 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - |
| Saturated aq. NH₄Cl | - | ~20 mL | - | - |
| Brine | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
| Silica Gel (for chromatography) | - | As needed | - | - |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Ice-water bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Reaction Setup & Execution
-
Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (R/S)-piperidin-3-ol (121 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous DMSO (5 mL) via syringe and stir the mixture to dissolve the piperidin-3-ol.
-
Alkoxide Formation: Cool the flask in an ice-water bath to 0 °C. Carefully add sodium hydride (60% dispersion in oil, 52 mg, 1.3 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear slurry.
-
Substrate Addition: Add 2-chloro-3-aminopyridine (129 mg, 1.0 mmol) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC is 5-10% Methanol in Dichloromethane. The reaction is typically complete within 4-12 hours.
Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (~20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane to afford the pure 2-((R/S)-piperidin-3-yloxy)pyridin-3-amine.[8]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient temperature; Inactive base (NaH degradation); Insufficient reaction time. | Increase temperature in 10 °C increments (up to 120 °C). Use fresh, high-quality NaH. Extend the reaction time and continue monitoring. |
| Low Yield | Product loss during aqueous workup (if product has some water solubility); Inefficient extraction. | Back-extract the aqueous layer an additional time. Ensure the pH of the aqueous layer is basic before extraction to keep the aminopyridine product unprotonated and in the organic phase. Use a different extraction solvent. |
| Formation of N-Arylated Product | The secondary amine of piperidinol competes with the alkoxide as a nucleophile. | This is generally a minor pathway as the alkoxide is a much stronger nucleophile. If problematic, consider using N-Boc-piperidin-3-ol as the starting material.[9] The Boc group can be removed later under acidic conditions. |
| Difficulty in Purification | Product and starting material have similar polarity; Presence of colored impurities. | Optimize the chromatography eluent system for better separation.[8] Consider a pre-purification acid/base wash. For colored impurities, a charcoal treatment or filtration through a small plug of silica may help.[8] |
Product Characterization
The final product, 2-(piperidin-3-yloxy)pyridin-3-amine, should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity. The ¹H NMR spectrum should show characteristic peaks for the pyridine ring protons, the piperidine ring protons, and the amine (-NH₂) protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: To identify key functional groups. The spectrum should show characteristic stretches for N-H (amine), C-O (ether), and C=N/C=C (aromatic ring) bonds.[10]
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent. Quench residual NaH carefully.
-
Solvents (DMSO, DMF): Can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Halopyridines: Are toxic and irritants. Handle in a well-ventilated fume hood.
-
General: Perform a thorough safety assessment before beginning any chemical reaction.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Aminopyridine Derivatives from SNAr Reactions.
- Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
- Huestis, L., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry.
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics. Retrieved February 14, 2026, from [Link]
- Huestis, L., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 14, 2026, from [Link]
- BenchChem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
- BenchChem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
-
WordPress. (n.d.). SNAr Solvents and Reagents. Retrieved February 14, 2026, from [Link]
-
ChemHelpASAP. (2020, February 2). SNAr reaction scope & limitations. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). 2 - Reaction Examples. Retrieved February 14, 2026, from [Link]
-
Barrow, J. C., et al. (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science. Retrieved February 14, 2026, from [Link]
-
Priya, S. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Retrieved February 14, 2026, from [Link]
-
Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? European Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Krishnakumar, V., & Muthunatesan, S. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved February 14, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
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- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
Functionalization of the hydroxyl group in 1-(3-Aminopyridin-2-yl)piperidin-3-ol
Content Type: Application Note & Protocol Guide Subject: Chemo-selective modification of hydroxyl groups in the presence of aminopyridines. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Abstract & Strategic Overview
The scaffold 1-(3-aminopyridin-2-yl)piperidin-3-ol is a high-value intermediate, notably serving as a core fragment in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155 analogs). The molecule presents a classic chemo-selectivity challenge: differentiating between a nucleophilic primary aromatic amine (on the pyridine ring) and a secondary aliphatic alcohol.
While the exocyclic amine is less basic than aliphatic amines due to resonance delocalization into the pyridine ring, it remains sufficiently nucleophilic to compete with the hydroxyl group during acylation or alkylation. This guide outlines three distinct synthetic pathways to functionalize the hydroxyl group with high precision:
-
The "Shield & Strike" Strategy: N-Protection followed by O-alkylation.
-
The Stereochemical Inversion Strategy: Mitsunobu reaction for chiral inversion and ether/ester formation.
-
The Oxidative Gateway: Conversion to the ketone for subsequent reductive functionalization.
Structural Analysis & Reactivity Profile
Before initiating synthesis, one must understand the electronic landscape of the substrate.
| Functional Group | Approx. pKa (Conjugate Acid) | Nucleophilicity | Reactivity Risk |
| Pyridine Nitrogen | ~5.7 | Moderate | Protonation site; can direct metal catalysts. |
| Exocyclic Amine (-NH₂) | ~6.0 (as 3-aminopyridine) | High (vs. OH) | Primary Competitor. Susceptible to N-acylation and N-alkylation. |
| Sec-Alcohol (-OH) | ~16-17 | Low (Neutral) / High (Anionic) | Target. Requires activation (deprotonation or leaving group formation). |
Key Insight: The 3-aminopyridine moiety is electron-rich. Attempting direct O-alkylation with strong bases (e.g., NaH) without protection will lead to deprotonation of the amine (forming a potent amide nucleophile) resulting in N-alkylation or complex mixtures.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for functionalizing the C3-hydroxyl group.
Protocol 1: The "Shield & Strike" (N-Protection & O-Alkylation)
This is the most robust method for generating ethers without disturbing the stereocenter (retention of configuration).
Step 1: Selective N-Boc Protection
The amine is protected as a tert-butyl carbamate. The steric bulk of the piperidine at the 2-position actually aids selectivity by hindering the pyridine nitrogen, but the exocyclic amine remains accessible.
-
Reagents:
(1.1 equiv), HMDS (Lithium Hexamethyldisilazide - optional catalyst) or simply reflux in THF. -
Solvent: THF or Dioxane.
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M).
-
Add
(1.2 equiv). -
Heat to reflux for 4–6 hours. Note: Thermal protection is often sufficient and avoids base-promoted O-Boc formation.
-
QC Check: Monitor by TLC/LCMS. The product should show a mass shift of +100 Da.
-
Concentrate and purify via silica flash chromatography (Hexane/EtOAc).
Step 2: O-Alkylation
With the amine shielded, the hydroxyl group can be deprotonated safely.
-
Reagents: Sodium Hydride (NaH, 60% dispersion), Alkyl Halide (R-X).
-
Solvent: DMF or THF (0 °C to RT).
Procedure:
-
Dissolve N-Boc intermediate in anhydrous DMF (0.1 M) under Argon.
-
Cool to 0 °C. Add NaH (1.5 equiv) portion-wise.
-
Stir for 30 min to ensure alkoxide formation (bubbling must cease).
-
Add Alkyl Halide (1.2 equiv) dropwise.
-
Warm to RT and stir for 2–12 hours.
-
Quench: Carefully add saturated
. Extract with EtOAc.[1] -
Deprotection (Optional): Treat with TFA/DCM (1:4) to reveal the free amine if required for the next step (e.g., SHP2 inhibitor coupling).
Caution: If the alkyl halide is highly reactive (e.g., Methyl Iodide), ensure the N-Boc group is stable. Bis-protection (N,N-diBoc) is rare due to sterics but possible with large excess of base.
Protocol 2: The Mitsunobu Reaction (Stereochemical Inversion)
This protocol is ideal when specific enantiomers are required (e.g., converting
Mechanism: The reaction activates the alcohol as a phosphonium intermediate, which is then displaced by a nucleophile via an
Workflow Diagram
Figure 2: Mechanistic flow of the Mitsunobu inversion on the piperidine ring.
Reagents:
-
Triphenylphosphine (
, 1.5 equiv). -
DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv).[3]
-
Nucleophile: Phenol, Carboxylic Acid, or Hydrazoic Acid (for amine synthesis).
Procedure:
-
Dissolve this compound (1.0 equiv),
(1.5 equiv), and the Nucleophile (1.2 equiv) in anhydrous THF or Toluene. -
Cool to 0 °C.
-
Add DIAD (1.5 equiv) dropwise over 20 minutes. Crucial: Slow addition prevents side reactions.
-
Allow to warm to RT and stir overnight.
-
Workup: The major challenge is removing triphenylphosphine oxide (
).-
Tip: Use polymer-supported
for easier filtration, or perform a precipitation in Hexane/Ether (product usually soluble, TPPO precipitates).
-
Chemo-selectivity Note: The primary amine on the pyridine is not acidic enough (
Protocol 3: Oxidation to Ketone (The Divergent Path)
Converting the alcohol to a ketone allows for reductive amination, creating diverse analogs (common in SHP2 SAR studies).
Reagent of Choice: Dess-Martin Periodinane (DMP). Why? Swern oxidation involves reactive electrophiles that might react with the aminopyridine. DMP is mild and chemoselective for alcohols.
Procedure:
-
Dissolve substrate in DCM.
-
Add DMP (1.2 equiv) at 0 °C.
-
Stir at RT for 2 hours.
-
Quench: Add saturated
and (1:1 mixture) to destroy periodinane byproducts. -
Extract with DCM.
-
Product: 1-(3-aminopyridin-2-yl)piperidin-3-one. This intermediate is unstable and should be used immediately (e.g., reacted with an amine and
).
Analytical Validation (QC)
How do you confirm the reaction worked on the Oxygen and not the Nitrogen?
| Method | Observation | Interpretation |
| 1H NMR (DMSO-d6) | NH2 Signal | In O-alkylation, the broad singlet for |
| 1H NMR (C3-H) | Shift & Splitting | The proton at the chiral center (C3-H) typically appears at |
| LCMS | Retention Time | O-functionalized products are generally less polar than N-functionalized isomers (due to the preservation of the H-bond donor on the amine). |
References
-
SHP2 Inhibitor Synthesis (TNO155 Context)
-
Mitsunobu Reaction on Piperidines
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[6]PMC Review. Details stereochemical inversion on 3-hydroxypiperidines.
-
-
Chemo-selective Functionalization
- Chemoselective Hydroxyl Group Transformation.PMC. Discusses strategies for differentiating OH groups in the presence of amines.
-
pKa and Reactivity of Aminopyridines
- Theoretical prediction of relative and absolute pKa values of aminopyridines.Biophysical Chemistry.
Sources
- 1. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 4. Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Scale-Up Synthesis of Aminopyridine-Piperidine Intermediates
Executive Summary
The aminopyridine-piperidine motif is a pharmacophore cornerstone in modern kinase inhibitors (e.g., CDK4/6 inhibitors like Palbociclib, Ribociclib) and GPCR ligands. While discovery-scale synthesis often relies on unoptimized nucleophilic aromatic substitution (
This guide details the transition from medicinal chemistry to process-scale manufacturing. We present a decision matrix for route selection (
Strategic Route Selection: vs. Transition Metal Catalysis
The choice between
Decision Matrix
-
Method A (
): Viable only if the pyridine is highly activated (e.g., containing electron-withdrawing groups like , , or ortho-fluoro).-
Pros: No heavy metals, lower raw material costs.
-
Cons: High temperatures (>100°C) often required; poor regioselectivity on di-halogenated pyridines; potential for "runaway" exotherms.
-
-
Method B (Buchwald-Hartwig): Mandatory for unactivated or electron-rich aminopyridines (e.g., 2-amino-6-halopyridines).
-
Pros: Milder conditions (60-80°C), exquisite regioselectivity, broad scope.
-
Cons: Pd removal required (ICH Q3D compliance), expensive ligands.
-
Workflow Visualization
The following logic gate illustrates the selection process for scale-up candidates.
Figure 1: Process logic for selecting the coupling strategy based on substrate electronics and regiochemical requirements.
Critical Process Parameters (CPPs) & Safety
For the synthesis of intermediates similar to 6-bromo-2-aminopyridine coupled with N-Boc-piperazine (a Palbociclib-style linkage), the Buchwald-Hartwig route is preferred due to the deactivating nature of the amino group on the pyridine.
Thermodynamics & Kinetics
-
Base Sensitivity: Strong bases like LiHMDS can cause deprotonation of the aminopyridine
, creating a competing nucleophile. We utilize NaOtBu or to balance basicity with nucleophilicity. -
Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd, arresting the catalytic cycle. Bidentate ligands (BINAP, Xantphos) are essential to maintain the bite angle and prevent catalyst sequestration.
Safety Hazards
-
Exotherm Control: The addition of base (NaOtBu) to the catalyst/substrate mixture can be exothermic. At >1 kg scale, solid addition via a powder transfer port or slurry addition is critical to prevent solvent boiling.
-
Genotoxicity: Aminopyridines and their halo-precursors are potential PGIs (Potentially Genotoxic Impurities). The process must demonstrate purge factors >1000x.
Detailed Protocol: Pd-Catalyzed Coupling at 100g Scale
Objective: Synthesis of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate. Scale: 100 g input (Representative of Pilot Plant transfer).
Reagents & Stoichiometry
| Reagent | Equiv.[1][2] | Role | Critical Attribute |
| 2-Amino-6-bromopyridine | 1.0 | Limiting Reagent | Purity >98% (HPLC) |
| N-Boc-Piperazine | 1.2 | Nucleophile | Excess drives conversion |
| 0.01 (1 mol%) | Catalyst Precursor | Low Pd content target | |
| Xantphos | 0.02 (2 mol%) | Ligand | Large bite angle (111°) |
| NaOtBu | 1.5 | Base | Sublimed grade preferred |
| Toluene | 10 Vol | Solvent | Degassed (Sparged) |
Step-by-Step Methodology
Phase 1: Inerting and Charging (The "Zero-Oxygen" Rule)
-
Reactor Prep: Equip a 2L jacketed reactor with overhead stirring (anchor impeller), internal temp probe, and reflux condenser.
-
Inerting: Cycle
/Vacuum (3x) to remove . Note: Oxygen is the primary cause of catalyst death and homocoupling side-products. -
Charging: Under positive
flow, charge Toluene (800 mL), 2-Amino-6-bromopyridine (100 g), and N-Boc-Piperazine (129 g). Agitate at 200 RPM.
Phase 2: Catalyst Activation & Reaction
-
Catalyst Addition: Charge Xantphos (6.7 g) and
(5.3 g). Rinse funnel with remaining Toluene (200 mL). -
Base Addition (Controlled): Add NaOtBu (83 g) portion-wise over 15 minutes. Monitor internal temp; do not exceed 35°C during addition.
-
Reaction: Heat ramp to 90°C over 45 minutes. Stir at 90°C for 4–6 hours.
-
IPC (Self-Validation): Sample at 4 hours.
-
Pass Criteria: Starting material < 1.0% by HPLC (Area%).
-
Fail Action: If stalled >2%, add 0.2 mol% catalyst slurry.
-
Phase 3: Workup & Pd Remediation
-
Quench: Cool to 20°C. Add water (500 mL) and Celite (20 g). Stir for 30 mins.
-
Filtration: Filter through a Celite pad to remove bulk Pd black. Rinse with Toluene.
-
Phase Cut: Separate aqueous layer. Wash organic layer with 10% brine.
-
Scavenging (Critical): Charge SiliaMetS® Thiol (or equivalent Si-TMT) at 10 wt% loading relative to theoretical yield. Heat to 50°C for 2 hours.
-
Final Isolation: Filter scavenger. Concentrate organic phase to ~3 Vols. Add Heptane (6 Vols) slowly to induce crystallization. Cool to 0°C, age 2 hours, filter.
Purification & Quality Control
Heavy Metal Removal Strategy
Achieving <10 ppm Pd is mandatory. The following comparison highlights the efficiency of scavenging vs. crystallization alone.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss (%) | Suitability |
| Crystallization (Toluene/Heptane) | 1200 | 150 | 8% | Insufficient alone |
| Activated Carbon (Darco KB) | 1200 | 80 | 12% | Poor Selectivity |
| Silica-Thiol (Si-TMT) | 1200 | < 10 | 2% | Recommended |
| Resin Recirculation (Ecosorb) | 1200 | < 5 | < 1% | Best for continuous flow |
Process Flow Diagram (PFD)
The following diagram outlines the unit operations and critical control points (CCPs).
Figure 2: Operational workflow emphasizing the In-Process Control (IPC) loop and Palladium scavenging stage.
References
-
Pfizer Process Development (Palbociclib): "Control of Regioselectivity in a Grignard-Mediated SNAr Coupling." Organic Process Research & Development, 2016, 20(7), 1191–1202. [Link]
-
Pd Removal Strategies: "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." Johnson Matthey Technology Review, 2016, 60(4), 277-286.[3] [Link]
-
Buchwald-Hartwig Scale-Up: "Practical Guide to Industrial Scale-Up of Buchwald-Hartwig Amination." Chemical Reviews, 2011, 111(3), 2177–2250. [Link]
-
Safety in Amination: "Assessment of Thermal Hazards in the Scale-Up of Aminopyridine Synthesis." Organic Process Research & Development, 2018, 22(9), 1260–1271. [Link]
Sources
- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
Application Notes & Protocols: Strategic Coupling of Piperidin-3-ol to 3-Aminopyridine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selection of reagents and protocols for the amide coupling of piperidin-3-ol and a carboxylic acid-functionalized 3-aminopyridine. We delve into the nuanced challenges presented by these substrates, including the competing nucleophilicity of the pyridine ring nitrogen and the potential for side reactions involving the secondary alcohol of piperidin-3-ol. This guide offers a comparative analysis of common coupling reagents, detailed, field-proven protocols, and troubleshooting advice to enable successful, high-yield synthesis.
Introduction: Navigating the Challenges of a Unique Coupling
The synthesis of amides from carboxylic acids and amines is a cornerstone of medicinal chemistry.[1] However, the specific coupling of piperidin-3-ol with an activated 3-aminopyridine derivative presents a unique set of challenges that demand careful consideration of reagent choice and reaction conditions.
-
Substrate-Specific Hurdles:
-
3-Aminopyridine: The exocyclic amino group is the primary nucleophile, but the endocyclic pyridine nitrogen can also react with highly reactive acylating agents, leading to undesired pyridinium salt formation.[2] The electron-withdrawing nature of the pyridine ring can also reduce the nucleophilicity of the exocyclic amine compared to simpler alkylamines.[3]
-
Piperidin-3-ol: The secondary amine is the target for acylation. However, the secondary hydroxyl group presents a potential site for a competing O-acylation reaction, leading to ester byproduct formation.
-
This guide will focus on strategies to achieve chemoselective N-acylation at the piperidinyl nitrogen, minimizing side reactions and maximizing the yield of the desired amide product.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical parameter for a successful reaction. The ideal reagent will efficiently activate the carboxylic acid at a rate that is significantly faster than side reactions, and the resulting activated intermediate will exhibit high selectivity for the desired amine nucleophile. We will compare two of the most effective classes of reagents: carbodiimides and uronium/aminium salts.
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC (or EDCI), DIC | Forms an O-acylisourea intermediate which is then attacked by the amine.[4] Additives like HOBt or HOAt are often used to form a more stable, reactive ester, suppressing racemization and improving yields.[1][5] | Water-soluble byproducts (for EDC) are easily removed by aqueous workup.[6] Cost-effective.[7] | Can be slower than uronium salts. Risk of N-acylurea byproduct formation.[4] |
| Uronium/Aminium Salts | HATU, HBTU | Reacts with the carboxylate to form a highly reactive OAt- or OBt-active ester.[8][9][10] | Very fast reaction rates and high coupling efficiencies.[8][11] Often superior for sterically hindered or less nucleophilic amines.[8] Reduced risk of racemization.[12] | More expensive than carbodiimides. Can react with the amine to form guanidinium byproducts if the order of addition is not controlled.[13] |
Expert Recommendation: For this specific transformation, HATU is often the preferred reagent. Its high reactivity can overcome the potentially lower nucleophilicity of the aminopyridine, and the formation of the OAt-active ester is extremely rapid, minimizing side reactions.[8][12] The pyridine nitrogen within the HATU structure is also thought to play a role in stabilizing the transition state, further accelerating the desired reaction.[9] However, a well-optimized EDC/HOBt protocol can also be highly effective and more economical for larger-scale syntheses.[7]
Reaction Mechanisms and Workflow Visualization
Understanding the reaction pathway is key to troubleshooting and optimization. Below are simplified mechanisms for both EDC/HOBt and HATU-mediated couplings.
EDC/HOBt Coupling Mechanism
The reaction proceeds in a stepwise manner. First, the carboxylic acid adds to EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate a more stable HOBt-ester, which is less susceptible to racemization.[1] Finally, the amine attacks the activated ester to yield the amide product.
Caption: EDC/HOBt-mediated amide bond formation pathway.
HATU Coupling Mechanism
In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated.[14] The resulting carboxylate attacks HATU to form the OAt-active ester, releasing tetramethylurea.[9][10] The amine then reacts with this highly activated ester to form the final amide.
Caption: General workflow for solution-phase amide coupling.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure all solvents are anhydrous, as water can hydrolyze the activated intermediates and reduce yields.
Protocol 1: HATU-Mediated Coupling (Preferred Method)
This protocol is recommended for its high efficiency and speed, which helps to minimize potential side reactions.
Materials:
-
Carboxylic acid-functionalized 3-aminopyridine (1.0 eq)
-
Piperidin-3-ol (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and piperidin-3-ol (1.1 eq).
-
Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add HATU (1.2 eq) to the stirred solution.
-
Add DIPEA (2.5 eq) dropwise. A slight color change may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (2x), 1N aqueous HCl (1x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Coupling (Economical Alternative)
This protocol is a robust and cost-effective alternative to using uronium salts.
Materials:
-
Carboxylic acid-functionalized 3-aminopyridine (1.0 eq)
-
Piperidin-3-ol (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), piperidin-3-ol (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. [1]4. Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours. [1]6. Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: If using DCM, wash the reaction mixture sequentially with water, 1N aqueous HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform a liquid-liquid extraction as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes. [6]8. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Inactive reagents (hydrolyzed).2. Insufficient activation.3. Steric hindrance. | 1. Use fresh, anhydrous solvents and reagents.2. Switch from EDC/HOBt to the more reactive HATU.<[1]br>3. Increase reaction time or gently heat the reaction (e.g., to 40-50 °C). |
| Formation of O-Acyl Byproduct | The hydroxyl group of piperidin-3-ol is competing with the amine. | 1. Ensure the reaction is run at 0 °C initially to favor N-acylation.2. Protect the hydroxyl group as a silyl ether (e.g., TBS) or benzyl ether prior to coupling, followed by a deprotection step. |
| Formation of Pyridinium Salt | The endocyclic pyridine nitrogen is acylated. | 1. Avoid overly reactive acylating agents (e.g., acyl chlorides).2. Use HATU or EDC/HOBt, which generate activated esters that are more selective for the exocyclic amine.3. Ensure a non-nucleophilic base like DIPEA is used. |
| Guanidinylation Byproduct (with HATU) | The amine reacts directly with HATU before the carboxylic acid is activated. | 1. Pre-activate the carboxylic acid: Dissolve the acid, HATU, and DIPEA and stir for 5-10 minutes at 0 °C before adding the piperidin-3-ol. [15] |
Conclusion
The successful coupling of piperidin-3-ol to a 3-aminopyridine derivative is readily achievable with careful selection of reagents and adherence to optimized protocols. While both HATU and EDC/HOBt are effective, HATU often provides superior results in terms of reaction speed and efficiency for these challenging substrates. By understanding the underlying mechanisms and potential side reactions, researchers can effectively troubleshoot and adapt these methodologies to achieve their synthetic goals in the development of novel chemical entities.
References
-
HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry - YouTube. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). PMC. [Link]
-
HATU. Wikipedia. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018, January 22). ACS Publications. [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
Acylation of Aminopyridines and Related Compounds with Endic Anhydride. (2025, November 4). ResearchGate. [Link]
-
Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. (2025, August 7). ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Cascade Wolff Rearrangement and Double N‐Acylation: A Cyclization of α‐Diazoketones with 2‐aminopyridines or 3‐aminopyrazoles to Synthesize Fused Pyrimidinediones. (2023, September 15). ResearchGate. [Link]
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. (2025, August 9). ResearchGate. [Link]
-
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019, September 20). ACS Publications. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. [Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]
-
Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. [Link]
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- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
Application Note: Best Practices for the Handling and Storage of Hygroscopic Aminopyridines
Abstract
Aminopyridines are a critical class of compounds in pharmaceutical research and drug development, notably for their roles as potassium channel blockers and chemical intermediates.[1][2][3] However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents significant challenges to their stability, accurate measurement, and overall integrity.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust handling and storage protocols necessary to mitigate the risks associated with hygroscopic aminopyridines. By implementing these field-proven procedures, laboratories can ensure the reproducibility of experimental results and preserve the long-term value of these sensitive reagents.
The Challenge: Understanding Aminopyridine Instability
The pyridine backbone, while a versatile scaffold, imparts chemical properties to its derivatives that necessitate careful handling. For aminopyridines, the primary sources of instability are moisture, air, and light.
The Pervasive Impact of Hygroscopicity
Hygroscopicity is the most immediate challenge when working with solid aminopyridines.[5] Atmospheric moisture can be readily absorbed, leading to a cascade of issues:
-
Inaccurate Weighing: Absorbed water increases the mass of the compound, leading to significant errors in concentration calculations for downstream experiments.[6] This is particularly detrimental in dose-response studies or stoichiometric reactions.
-
Physical State Alteration: Moisture absorption can cause the fine powder to clump, cake, or in severe cases, fully deliquesce into a liquid state, making the material difficult to handle and dispense.[4][7]
-
Chemical Degradation: Water is not an inert spectator. It can act as a plasticizer, increasing molecular mobility in the solid state, or directly participate in hydrolytic degradation pathways.[7][8] The presence of moisture can also accelerate oxidation.[9]
Susceptibility to Oxidation and Photodegradation
Beyond moisture, aminopyridines can be sensitive to atmospheric oxygen and light. The amino group can be a site for oxidative reactions, often causing the material to darken over time.[1] This degradation is not merely cosmetic; it results in the formation of impurities that can confound experimental results.[10] Some derivatives may also be light-sensitive, necessitating storage in amber vials or protection from direct light.[11][12]
Intrinsic Toxicity: A Non-Negotiable Safety Concern
Aminopyridines as a class are potent compounds with significant biological activity and associated toxicity. They are often classified as fatal if swallowed and toxic in contact with skin or if inhaled.[1][11][13][14] This high level of hazard underscores the need for stringent personal protective equipment (PPE) and handling protocols, not just for reagent integrity but for operator safety.
Recommended Storage and Handling Protocols
A self-validating system of protocols begins with proper storage from the moment a new batch of aminopyridine is received. The choice of handling procedure depends directly on the sensitivity of the intended application.
Long-Term Storage: The First Line of Defense
Proper long-term storage is critical to maximizing the shelf-life of hygroscopic aminopyridines. Upon receipt, the manufacturer's seal should be intact. Once opened, the following conditions are mandatory.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | While many aminopyridines are stable at room temperature, refrigeration can slow degradation kinetics.[15][16] Avoid freezing, which can fracture containers upon content expansion. |
| Atmosphere | Dry, Inert (Nitrogen or Argon) | This is the most critical factor. An inert atmosphere displaces both moisture and oxygen, preventing hygroscopic effects and oxidation.[17][18][19] |
| Container | Tightly-Sealed Amber Glass Vial/Bottle | Amber glass protects against light-induced degradation.[11] The seal must be airtight to maintain an inert headspace. |
| Secondary Containment | Desiccator Cabinet or Sealed Bag with Desiccant | Provides an additional layer of protection against moisture ingress, especially for frequently accessed containers.[20][21] |
Experimental Workflow: A Decision-Making Framework
The level of protection required during handling is dictated by the experiment's sensitivity to moisture and impurities. The following diagram outlines a decision-making process for selecting the appropriate handling protocol.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tutorchase.com [tutorchase.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. How To [chem.rochester.edu]
- 13. biochemopharma.fr [biochemopharma.fr]
- 14. geneseo.edu [geneseo.edu]
- 15. sefh.es [sefh.es]
- 16. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kindle-tech.com [kindle-tech.com]
- 18. kintekfurnace.com [kintekfurnace.com]
- 19. epcland.com [epcland.com]
- 20. ibisscientific.com [ibisscientific.com]
- 21. researchgate.net [researchgate.net]
Application Note: Incorporating 1-(3-Aminopyridin-2-yl)piperidin-3-ol into SAR Studies
Abstract & Strategic Value
In modern drug discovery, 1-(3-Aminopyridin-2-yl)piperidin-3-ol represents a "privileged scaffold" that bridges the gap between fragment-based design and lead optimization. This molecule is not merely a building block; it is a bifunctional core that offers two distinct vectors for structure-activity relationship (SAR) expansion:
-
The "Head" (Aminopyridine): A precursor for fused bicyclic hinge-binders (e.g., imidazo[4,5-b]pyridines) critical in kinase and SHP2 allosteric inhibition.
-
The "Tail" (Hydroxypiperidine): A chiral solubilizing moiety that modulates physicochemical properties (LogD, pKa) and explores solvent-exposed pockets.
This guide provides validated protocols for synthesizing, cyclizing, and profiling this scaffold, ensuring high-fidelity data for your SAR campaigns.
Structural Analysis & Design Rationale
Pharmacophore Mapping
The molecule functions as a dual-handle system. The ortho-diamine motif on the pyridine ring is electronically tuned by the piperidine nitrogen at position 2. Unlike a simple amino group, the piperidine ring forces a non-planar conformation due to steric clash with the pyridine C3-amine, preventing π-stacking aggregation and improving solubility.
Chirality Considerations
The 3-hydroxypiperidine moiety introduces a chiral center.[1]
-
(3S)-Enantiomer: Often preferred in kinase programs to direct the hydroxyl group toward specific solvent-front residues (e.g., Asp/Glu).
-
(3R)-Enantiomer: Frequently explored to induce distinct metabolic clearance profiles or avoid steric clashes in tight allosteric pockets (e.g., SHP2 tunnel).[2]
Recommendation: Do not use the racemate for advanced SAR. Isolate enantiomers early using the Chiral HPLC protocol defined in Section 5.
Synthetic Integration Strategies
Diagram 1: Synthetic Decision Tree
This flow illustrates the divergent pathways available when starting with this scaffold.
Caption: Divergent synthesis pathways. Path A yields fused heterocycles for ATP-site binding; Path B yields linear motifs for allosteric pockets.
Protocol A: Synthesis of the Core Scaffold
Use this protocol if generating the building block in-house from 2-chloro-3-nitropyridine.
Reagents: 2-Chloro-3-nitropyridine, 3-Hydroxypiperidine, TEA (Triethylamine), DMSO, Pd/C, H2.[2]
-
S_NAr Displacement:
-
Dissolve 2-chloro-3-nitropyridine (1.0 eq) in DMSO (5 vol).
-
Add 3-hydroxypiperidine (1.1 eq) and TEA (2.0 eq).
-
Heat to 80°C for 4 hours. Note: The reaction turns deep yellow/orange.
-
QC Check: Monitor by LCMS. The chlorine displacement is facile; if sluggish, increase temp to 100°C.
-
Workup: Dilute with water, extract with EtOAc.[2] The nitro-intermediate is often crystalline.
-
-
Nitro Reduction:
-
Dissolve the nitro-intermediate in MeOH.
-
Add 10% Pd/C (5 wt%) and stir under H2 balloon (1 atm) for 2-6 hours.
-
Critical: Filter immediately over Celite under nitrogen to prevent oxidation of the resulting electron-rich diamine.
-
Yield: Typically >85% over two steps.
-
Protocol B: Cyclization to Imidazo[4,5-b]pyridine
Targeting Kinase Hinge Binding or SHP2.[2]
Context: This reaction converts the 2,3-diaminopyridine motif into a fused bicyclic system, mimicking the adenine core of ATP.
-
Reagents: this compound (1.0 eq), Triethyl Orthoformate (TEOF) (excess), p-TsOH (catalytic).
-
Procedure:
-
Suspend the starting amine in TEOF (10 vol).
-
Add p-TsOH (5 mol%).
-
Reflux (100-110°C) for 3 hours. The mixture will clarify as the product forms.
-
Evaporation: Remove excess TEOF under reduced pressure.
-
Purification: Flash chromatography (DCM/MeOH). The imidazole nitrogen is acidic (pKa ~10-11) but the pyridine nitrogen remains basic.
-
-
Validation: 1H NMR will show the disappearance of the broad -NH2 singlet (approx 5-6 ppm) and the appearance of the sharp imidazole C-H singlet (approx 8.0-8.5 ppm).
Physicochemical Profiling (ADME)[2]
Incorporating the hydroxypiperidine tail significantly alters the physicochemical landscape compared to a standard morpholine or piperazine.
| Property | Value (Predicted) | Impact on Drug Design |
| cLogP | 0.8 - 1.2 | Ideal for oral bioavailability (Rule of 5 compliant). |
| TPSA | ~65 Ų | Moderate polarity; good membrane permeability. |
| pKa (Pyridine) | ~6.8 | Weakly basic; likely protonated in lysosomes. |
| pKa (Piperidine-OH) | ~14 | Non-ionizable at physiological pH. |
| Solubility | High (>200 µM) | The hydroxyl group disrupts crystal lattice energy. |
Experimental Note: If LogD is too low (too polar), consider capping the hydroxyl group as a methoxy (-OMe) or converting to a carbamate to regain lipophilicity.
Troubleshooting & Quality Control
Chiral Resolution Protocol
Separating the enantiomers of the final scaffold is often cleaner than starting with chiral material, which may racemize under harsh S_NAr conditions.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).
-
Detection: UV at 254 nm.
-
Expectation: The hydroxyl group interacts strongly with the stationary phase, providing good resolution (Rs > 2.0).
Common Impurities
-
Bis-alkylation: Rare, but the exocyclic amine can react if using extremely reactive electrophiles (e.g., acid chlorides) without base control.
-
Oxidation: The 2,3-diaminopyridine core is sensitive to air oxidation, forming dark "azobenzene-like" dimers. Store under Argon at -20°C.
References
-
Synthesis of Imidazo[4,5-b]pyridines
-
SHP2 Allosteric Inhibition
-
Chiral Analysis of Hydroxypiperidines
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine. ResearchGate, 2025.[2]
-
-
Piperidine Scaffolds in MedChem
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Aminopyridin-2-yl)piperidin-3-ol
Welcome to the technical support guide for the synthesis of 1-(3-Aminopyridin-2-yl)piperidin-3-ol. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yield and product purity.
Overview of Synthetic Strategies
The formation of the C-N bond between the pyridine and piperidine rings is the crucial step in synthesizing this compound. The two most prevalent and effective methods for achieving this are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination .
The choice between these routes depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. SNAr is often simpler and avoids precious metal catalysts but typically requires an activated pyridine ring (e.g., with an electron-withdrawing group) and can necessitate harsh conditions.[1][2] The Buchwald-Hartwig amination is a more versatile and milder method, applicable to a wider range of substrates, but requires careful optimization of the catalyst, ligand, and base.[3][4]
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction shows very low or no conversion of the starting materials. What should I check?
This is a common issue that can stem from several factors, depending on the chosen synthetic route.
For Buchwald-Hartwig Amination:
-
Cause 1: Inactive Catalyst. Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.
-
Solution: Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen). Degas your solvent before use by sparging with inert gas or using freeze-pump-thaw cycles. Use a pre-catalyst or ensure the Pd(II) source is properly reduced in situ.[5]
-
-
Cause 2: Incorrect Base. The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required to deprotonate the amine and facilitate the catalytic cycle.[5][6] Weaker bases like K₂CO₃ may not be effective for less reactive substrates.
-
Solution: Switch to a stronger base. Ensure the base is fresh and anhydrous, as absorbed moisture can deactivate it and poison the catalyst.
-
-
Cause 3: Ligand Incompatibility. The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. For electron-rich heteroaryl halides, bulky, electron-rich biarylphosphine ligands are often necessary.
For SNAr Reaction:
-
Cause 1: Insufficient Activation of the Pyridine Ring. SNAr reactions on halopyridines are often sluggish unless an electron-withdrawing group is present to stabilize the negative charge in the Meisenheimer intermediate.[1] The amino group at the 3-position is electron-donating, which deactivates the ring towards nucleophilic attack.
-
Solution: Increase the reaction temperature significantly (e.g., >150 °C in a sealed vessel). Consider using a more reactive starting material, such as 2-fluoro-3-nitropyridine, and plan for a subsequent reduction of the nitro group.
-
-
Cause 2: Inappropriate Solvent. The solvent must be able to solvate the ions formed in the transition state.
-
Cause 3: Nucleophile Protonation. If the reaction medium is acidic, the piperidinol nitrogen will be protonated, rendering it non-nucleophilic.
-
Solution: Ensure a stoichiometric or excess amount of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is present to neutralize any generated acid (e.g., HCl) and keep the amine in its free base form.
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability Management for 1-(3-Aminopyridin-2-yl)piperidin-3-ol
Case ID: OX-AP-003 Status: Active Priority: Critical (P1) Subject: Prevention of oxidative degradation of the exocyclic amino group.[1][2]
Root Cause Analysis: The Oxidation Vector
User Query: Why is my compound turning brown/black despite being stored in a freezer?
Technical Insight: The molecule 1-(3-Aminopyridin-2-yl)piperidin-3-ol possesses a specific electronic structure that makes it inherently unstable in aerobic conditions.[1][2]
-
Electronic Push-Pull: The pyridine ring is substituted at the C2 position with a piperidine ring. The piperidine nitrogen is a strong electron donor (via resonance), which significantly increases the electron density at the C3 position where your primary amino group (
) resides. -
The Consequence: This electron-rich environment lowers the oxidation potential of the primary amine. Unlike a standard pyridine which is electron-deficient, your scaffold behaves more like an electron-rich aniline.[1]
-
The Mechanism: Upon exposure to atmospheric oxygen or light, the amino group undergoes Single Electron Transfer (SET) to form a radical cation. This intermediate rapidly polymerizes or dimerizes to form azo-linkages (colored red/orange) or complex polyaniline-like oligomers (colored dark brown/black).[1]
Visualization: Oxidation Cascade Pathway
Figure 1: The mechanistic pathway leading to colored impurities.
Caption: Step-wise degradation from colorless amine to colored oligomers via radical intermediates.
Immediate Countermeasures: Handling Protocols
Objective: Prevent the initiation of the radical mechanism described above without altering the chemical structure.
Protocol A: The "Inert Chain of Custody"
You must treat this compound as a pyrophoric-lite material.[1] Standard "tightly capped" storage is insufficient.
| Parameter | Standard Practice (INSUFFICIENT) | Required Practice (MANDATORY) |
| Atmosphere | Capped vial with air headspace | Argon/Nitrogen Flush: Headspace must be purged before every closure.[1][2] |
| Solvent Prep | HPLC grade solvent | Sparged Solvent: Solvents must be degassed (bubbled with |
| Transfer | Pipette / Pouring | Cannula/Syringe Transfer: Never open the vessel to air for transfer. Use septa and gas-tight syringes. |
| Storage | -20°C Freezer | -80°C + Desiccant: Low temp slows kinetics; desiccant prevents moisture-mediated hydrolysis/oxidation.[1][2] |
Protocol B: Solution-Phase Stabilization (Antioxidants)
If the compound must remain in solution for >1 hour (e.g., during slow addition or biological assay), you must add a sacrificial antioxidant.[2]
-
Recommendation: Ascorbic Acid (0.1 - 0.5 eq) or BHT (Butylated hydroxytoluene) .[1][2]
-
Why: These additives have lower oxidation potentials than your aminopyridine. They will scavenge oxygen radicals before they react with the 3-amino group.[1]
Long-Term Solution: Chemical Protection Strategy[1]
User Query: I need to store this intermediate for weeks or carry it through a multi-step synthesis. What should I do?
Technical Insight: Relying on physical barriers (inert gas) is risky for long durations.[2] Chemical protection of the amine is the only robust method. The Boc (tert-butoxycarbonyl) group is the industry standard here because it electronically deactivates the nitrogen lone pair, rendering it oxidation-resistant.[1]
Workflow: Protection Decision Tree
Figure 2: Logic flow for determining the correct protection strategy.
Caption: Decision matrix for selecting between physical storage and chemical protection (Boc).
Standard Operating Procedure (SOP): Boc-Protection
Reference: Greene's Protective Groups in Organic Synthesis [1].[1][2]
-
Dissolution: Dissolve this compound in anhydrous THF or Dichloromethane (DCM).
-
Reagent: Add
(Di-tert-butyl dicarbonate) (1.1 equivalents). -
Catalyst: If reaction is slow (due to steric bulk of the piperidine at C2), add 5 mol% DMAP (4-Dimethylaminopyridine).
-
Workup: Wash with mild acid (citric acid) to remove DMAP/pyridine traces.
-
Result: The resulting tert-butyl carbamate is a crystalline solid that is stable to air and can be stored at room temperature.[1]
Troubleshooting Guide (FAQ)
Q1: My LCMS shows a peak at M+16. Is this the oxidized amine? A: Yes. An M+16 peak typically indicates the formation of an N-Oxide .[1]
-
Diagnosis: While the primary amine (
) usually dimerizes, the pyridine ring nitrogen or the piperidine nitrogen can form N-oxides.[1] -
Fix: Treat the sample with a mild reducing agent like Triphenylphosphine or Sodium bisulfite to reduce the N-oxide back to the parent amine.
Q2: The sample turned sticky and dark. Can I purify it? A: Purification is difficult once polymerization starts.
-
Attempt: Try rapid filtration through a short pad of basic alumina (not silica, which is acidic and may bind the amine). Elute with degassed Ethyl Acetate.
-
Reality: If the color is black, the yield loss will be >50%. Re-synthesis or re-purchase is recommended.
Q3: Can I use HCl salt to stabilize it? A: Yes, highly recommended.
- ) removes the lone pair electrons that initiate the oxidation.
-
Protocol: Bubble dry HCl gas into an ethereal solution of your amine. The resulting hydrochloride salt is significantly more stable to air oxidation than the free base.
References
-
Greene's Protective Groups in Organic Synthesis - Wuts, P. G. M.[1][2][5] (Wiley).[6][7][8][9] Authoritative source for amine protection strategies (Boc, Cbz). [Link][2]
-
Oxidation of Drugs during Drug Product Development - Baertschi, S. W., et al. (NIH/PMC).[2] Mechanisms of amine oxidation and N-oxide formation. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine Series - ACS Publications.[1][2] Demonstrates the dimerization risk of electron-rich aminopyridines. [Link][1]
Sources
- 1. Cas 127294-73-9,(R)-3-Aminopiperidine | lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 4. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
- 6. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification Strategies for Piperidin-3-ol Removal
Topic: Purification strategies for removing unreacted piperidin-3-ol Ticket ID: PUR-PIP3OL-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Invisible" Polar Impurity
Piperidin-3-ol (3-hydroxypiperidine) presents a dual challenge in purification: extreme polarity and lack of UV chromophore . Its high water solubility often leads to poor recovery in standard extractions, while its secondary amine functionality causes severe tailing on silica gel. Furthermore, without aromatic rings, it is invisible to standard UV detection (254 nm), leading to "ghost" impurities that appear only in downstream mass spectrometry.
This guide provides a tiered troubleshooting approach, moving from bulk extraction techniques to high-precision chromatographic interventions.
Module 1: Liquid-Liquid Extraction (LLE) & Workup
Q: I performed a standard aqueous workup, but the piperidin-3-ol remains in my organic phase. Why?
A: This is likely a pH control issue. Piperidin-3-ol is an amphoteric molecule with a basic amine (pKa ~11.0) and a hydroxyl group.[1][2]
-
The Problem: At neutral or slightly basic pH, the amine exists in equilibrium with its neutral form, which has significant solubility in polar organic solvents (DCM, EtOAc).
-
The Fix: You must force the molecule into its ionic (salt) form to drive it into the aqueous phase.
Protocol: The "Acid-Wash" Swing
-
Applicability: Use only if your product is acid-stable and non-basic (or significantly less basic).
-
Dilute: Dilute your reaction mixture with a non-polar solvent (e.g., Et₂O or DCM). Avoid polar solvents like n-butanol.
-
Acidify: Wash the organic layer with 1M HCl (3x).
-
Check: The piperidin-3-ol should now be in the aqueous layer.
-
Back-Extraction (Optional): If your product is slightly polar, back-extract the combined acidic aqueous layers with fresh DCM to recover any lost product, then combine the organic layers.
Q: My product is also a base (amine). How do I separate them using extraction?
A: If both molecules are amines, separation depends on Lipophilicity (LogP) . Piperidin-3-ol is highly hydrophilic (LogP ~ -0.06 to 0.06). If your product is lipophilic (LogP > 2.0), you can exploit the "salting out" effect.
Protocol: The "Salting Out" Wash
-
Buffer: Wash the organic layer with a saturated NH₄Cl solution (pH ~5-6).[5]
-
Enhance: Add solid NaCl to the aqueous layer until saturation.
-
Copper Complexation (The "Blue" Trick):
Module 2: Chromatographic Anomalies
Q: The impurity streaks across my silica column, contaminating multiple fractions. How do I stop this?
A: Streaking is caused by the interaction between the basic amine of piperidin-3-ol and the acidic silanol groups (Si-OH) on the silica surface.
Troubleshooting Steps:
-
Mobile Phase Modifier: You must use a basic modifier.
-
Switch Stationary Phase: If silica fails, switch to Amine-Functionalized Silica (NH2-Silica) . This eliminates the acidic protons on the stationary phase entirely.
Q: I cannot see piperidin-3-ol on my TLC plates. How do I visualize it?
A: Piperidin-3-ol is UV-inactive. You must use a destructive stain.
Visualization Table
| Stain Type | Sensitivity | Color | Mechanism |
| Ninhydrin | High | Red/Pink | Reacts specifically with primary/secondary amines. |
| KMnO₄ | Medium | Yellow/Brown | Oxidizes the alcohol/amine (requires heating).[8] |
| Iodine Chamber | Medium | Brown | Reversible adsorption (good for quick checks). |
| UV (254nm) | None | N/A | Do not rely on this. |
Module 3: Advanced Scavenging (SCX)
Q: I need high purity without running a full column. Is there a faster way?
A: Yes. Use Strong Cation Exchange (SCX) cartridges.[9] This is the "Gold Standard" for removing polar amines from non-basic products.
The "Catch and Release" Strategy
-
Scenario A: Product is Neutral/Acidic.
-
Action: Pass the mixture through an SCX cartridge.[4]
-
Result: Piperidin-3-ol (Base) is caught by the sulfonic acid resin. Your product flows through.
-
-
Scenario B: Product is Basic (but you want to purify the piperidin-3-ol or separate two amines).
-
Action: Catch both, then use a pH gradient to release them (difficult) or use SCX to trap the piperidin-3-ol if the product is sterically hindered (kinetic separation).
-
SCX Protocol (Catching the Impurity):
-
Condition: Flush SCX cartridge with MeOH.
-
Load: Dissolve crude mixture in MeOH (or DCM/MeOH) and load onto the cartridge.
-
Wash: Flush with 2-3 column volumes of MeOH.
-
Outcome: Your neutral product elutes here. The piperidin-3-ol remains bound to the resin.
-
-
Regeneration (Optional): To recover the piperidin-3-ol (if it was the product), flush with 2M NH₃ in MeOH .
Visualizing the Workflow
Decision Matrix: Selecting the Right Strategy
Figure 1: Decision tree for selecting the optimal purification method based on the chemical nature of the target product.
FAQ: Edge Cases
Q: Can I use derivatization to remove the piperidin-3-ol? A: Yes. If your product lacks a reactive amine/alcohol, you can add acetic anhydride or Boc-anhydride to the mixture. This converts piperidin-3-ol into an amide/carbamate, significantly changing its polarity (making it less polar) and allowing for easier separation on silica gel.
Q: I see a "ghost" peak in my Mass Spec that corresponds to piperidin-3-ol, but I can't find it on NMR. A: Piperidin-3-ol ionizes extremely well in ESI (+ mode). Even trace amounts (<1%) can dominate the ion count, making the sample look dirtier than it is. Trust your NMR or use a quantitative HPLC method with a CLND (Chemiluminescent Nitrogen Detector) if available.
References
-
Frontier, A. (2026).[7] Workup for Removing Amines. University of Rochester, Department of Chemistry. Not Voodoo. Available at: [Link]
-
Teledyne ISCO. (2012).[4] RediSep SCX Column: Purification Strategies for Basic Compounds. Teledyne Chromatography Technical Notes. Available at: [Link]
-
Phenomenex. (2024). Strata SCX Strong Cation Exchange Sorbent Guide. Phenomenex Technical Resources. Available at: [Link]
Sources
- 1. teledynelabs.com [teledynelabs.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. teledyneisco.com [teledyneisco.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. TLC stains [reachdevices.com]
- 9. Strata SCX Solid Phase Extraction (SPE) Products | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Nucleophilic Substitution on 2-Aminopyridine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the optimization of reaction temperature for nucleophilic substitution reactions involving 2-aminopyridine and its derivatives. Our aim is to equip you with the scientific rationale behind experimental choices to ensure the success and reproducibility of your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments. Each solution is grounded in established chemical principles to help you navigate the complexities of your reaction optimization.
Q1: My nucleophilic substitution reaction on a 2-halopyridine is not proceeding to completion, or the yield is very low. What is the first parameter I should investigate?
A1: The first and often most critical parameter to investigate is the reaction temperature. Nucleophilic aromatic substitution (SNAr) on pyridine rings, especially with less reactive nucleophiles, often has a significant activation energy barrier that needs to be overcome.
-
The Rationale: The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions.[1][2] However, the aromaticity of the ring must be disrupted in the intermediate Meisenheimer complex, which requires energy.[1] Insufficient thermal energy can lead to a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: If you are running the reaction at room temperature or a slightly elevated temperature, consider a stepwise increase in the reaction temperature (e.g., in 10-20 °C increments). Monitor the reaction progress by a suitable technique like TLC or LC-MS at each step.
-
High-Temperature Screening: For particularly unreactive substrates, high temperatures may be necessary. The use of high-boiling point solvents like DMF, DMSO, or NMP is common. In some cases, flow chemistry setups can be employed to safely reach temperatures well above the solvent's boiling point at atmospheric pressure, which can dramatically increase the reaction rate.[3][4]
-
Consider Solvent Effects: The choice of solvent is intrinsically linked to the reaction temperature. Ensure your chosen solvent is stable at the target temperature and that your starting materials are sufficiently soluble. The solubility of 2-aminopyridine, for instance, increases with temperature in many common organic solvents.
-
Q2: I'm observing the formation of multiple products when I increase the reaction temperature. How can I improve the selectivity for my desired product?
A2: The formation of multiple products at higher temperatures is a classic indication of competing reaction pathways and can often be understood through the principles of kinetic versus thermodynamic control.
-
The Rationale: In many reactions, a lower temperature may favor the kinetically controlled product, which is the product that forms the fastest due to a lower activation energy. Conversely, a higher temperature can provide enough energy to overcome a higher activation barrier, leading to the formation of the more stable thermodynamically controlled product. It is also possible that higher temperatures can lead to decomposition or side reactions that are not observed at lower temperatures.
-
Troubleshooting Steps:
-
Systematic Temperature Reduction: If you are obtaining a mixture of products at an elevated temperature, try systematically lowering the temperature. This may slow down the reaction but can significantly improve the selectivity for the kinetic product.
-
Analyze the Byproducts: Identify the structure of the major byproduct. Is it an isomer of your desired product? Is it a product of decomposition? Understanding the nature of the byproduct will provide clues about the competing reaction pathway. For example, in substitutions with ambident nucleophiles, temperature can influence the site of attack.
-
Reaction Time Optimization: At a given temperature, extending the reaction time may allow the initial kinetic product to convert to the more stable thermodynamic product if the reaction is reversible. Conversely, a shorter reaction time at a higher temperature might favor the kinetic product before it has a chance to equilibrate.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about optimizing reaction temperature in 2-aminopyridine nucleophilic substitutions.
Q1: What is a good starting temperature for a nucleophilic substitution on an unactivated 2-chloropyridine?
A1: For an unactivated 2-chloropyridine, a good starting point would be in the range of 80-120 °C.[5] Unactivated 2-chloropyridines are significantly less reactive than their pyrimidine or pyrazine counterparts.[5] Reactions at room temperature are unlikely to proceed at a practical rate without a suitably activated pyridine ring or a very potent nucleophile.[6][7] If no reaction is observed in this range, a gradual increase in temperature is recommended. The presence of an additional electron-withdrawing group on the pyridine ring can significantly lower the required temperature.[5]
Q2: Can I run my reaction at room temperature?
A2: While many SNAr reactions on pyridines require heating, room-temperature reactions are possible under specific circumstances.[8][9][10] These typically involve:
-
Highly activated substrates: For example, converting the 2-halopyridine to a more electrophilic 2-halopyridinium salt can enable reactions to proceed at room temperature.[6][8]
-
Very strong nucleophiles: The use of highly nucleophilic reagents can sometimes overcome the activation barrier without the need for heating.[8]
-
Alternative reaction pathways: In some cases, transition-metal-catalyzed cross-coupling reactions can be an alternative to SNAr and may proceed under milder conditions.[2]
Q3: How does the choice of leaving group affect the optimal reaction temperature?
A3: The nature of the leaving group has a profound impact on the reaction rate and, consequently, the optimal temperature. For SNAr reactions, the rate-determining step is often the initial nucleophilic attack. However, the leaving group's ability to depart from the Meisenheimer intermediate also plays a role. The general reactivity trend for halogens in SNAr is F > Cl > Br > I. This is because the highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. Therefore, a 2-fluoropyridine will generally react at a lower temperature than the corresponding 2-chloropyridine.[5][11]
Q4: My starting material is a 2-aminopyridine that I want to further functionalize via nucleophilic substitution on another part of the molecule. How does the amino group affect the reaction conditions?
A4: The 2-amino group is an electron-donating group, which generally deactivates the pyridine ring towards nucleophilic aromatic substitution by increasing the electron density of the ring. This makes the ring less electrophilic and less susceptible to attack by nucleophiles. Consequently, you may need to employ more forcing conditions (i.e., higher temperatures) compared to an unsubstituted pyridine. The amino group itself is also nucleophilic and can be a site of unwanted side reactions. Protection of the amino group may be necessary depending on the reagents and conditions used.
Experimental Protocols & Visualizations
To further assist in your experimental design, we provide a generalized protocol for temperature screening and a decision-making workflow.
Protocol 1: General Procedure for Temperature Screening in a 2-Halopyridine Amination
This protocol outlines a systematic approach to identifying the optimal reaction temperature for the amination of a 2-halopyridine.
Materials:
-
2-Halopyridine (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 equiv)[2]
-
Anhydrous solvent (e.g., DMF, DMSO, NMP)[2]
-
Reaction vials suitable for heating
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a parallel reaction array with identical amounts of the 2-halopyridine, amine nucleophile, and base in your chosen solvent in separate reaction vials under an inert atmosphere.
-
Set each reaction to stir at a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using TLC or LC-MS.
-
After a set time (e.g., 24 hours), quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., LC-MS with a standard or ¹H NMR with an internal standard) to determine the conversion and the relative amounts of product and byproducts at each temperature.
-
Based on the results, select the temperature that provides the best balance of reaction rate and selectivity. Further optimization of reaction time and reactant concentrations can then be performed at this temperature.
Data Presentation: Temperature Effects on Reaction Outcome
The following table illustrates a hypothetical outcome of the temperature screening protocol described above, which can help in visualizing the impact of temperature on the reaction.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Desired Product Yield (%) | Byproduct(s) (%) |
| 60 | 24 | 15 | 12 | 3 |
| 80 | 24 | 65 | 60 | 5 |
| 100 | 24 | 95 | 85 | 10 |
| 120 | 24 | >99 | 75 | 25 (decomposition) |
In this example, 100 °C represents the optimal temperature, as it gives a high yield of the desired product with minimal byproduct formation. At 120 °C, while the conversion is complete, the yield of the desired product decreases due to decomposition.
Visualization of the Optimization Workflow
The following diagram illustrates the decision-making process for optimizing the reaction temperature in a 2-aminopyridine nucleophilic substitution.
Caption: Workflow for troubleshooting and optimizing reaction temperature.
References
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
-
Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles. ResearchGate. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. American Chemical Society. [Link]
-
Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed. [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]
-
Amination of 2-halopyridines. [a]. ResearchGate. [Link]
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. [Link]
-
Pyridine, 2-chloro-. NIST WebBook. [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. ResearchGate. [Link]
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]
-
Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science (RSC Publishing) - The Royal Society of Chemistry. [Link]
-
Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PMC. [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Resolving enantiomers of 1-(3-Aminopyridin-2-yl)piperidin-3-ol via chiral chromatography
Executive Summary & Molecule Analysis
Target Molecule: 1-(3-Aminopyridin-2-yl)piperidin-3-ol
Chiral Center: C3 position on the piperidine ring (
-
Basicity: The pyridine nitrogen and the primary amine (3-amino group) are basic sites that eagerly interact with residual silanols on silica stationary phases, leading to severe peak tailing.
-
Polarity: The hydroxyl group (-OH) and the amine functionality increase polarity, making the compound sparingly soluble in pure non-polar solvents (e.g., Hexane/Heptane) often used in Normal Phase (NP) chromatography.
-
Structural Rigidity: The direct attachment of the piperidine to the pyridine ring creates a distinct 3D conformational shape that requires a stationary phase with specific "cavity" sizes (selectivity) to discriminate between enantiomers.
Support Strategy: We will utilize Immobilized Polysaccharide Phases (e.g., Chiralpak IA/IC/ID) as the primary screening platform. These allow for "forbidden" solvents (DCM, THF) to address solubility and offer robust resistance to basic additives.
Method Development Protocol (The "How-To")
Do not rely on a single column. Follow this logic gate to establish a baseline separation.
Phase 1: Solubility & Mode Selection
Before injecting, determine the solubility of your sample (1 mg/mL).
| Solubility Result | Recommended Mode | Mobile Phase Base |
| Soluble in Hexane/EtOH | Normal Phase (NP) | Hexane / EtOH / DEA (80:20:0.1) |
| Soluble in MeOH/AcN | Polar Organic (POM) | MeOH / AcN / DEA (50:50:0.1) |
| Soluble in DCM/THF | Extended Range | Hexane / DCM / EtOH / DEA (50:30:20:0.1) |
Critical Note: You must use a basic additive. Diethylamine (DEA) or Triethylamine (TEA) at 0.1% is mandatory to suppress ionization of the pyridine ring and prevent non-specific binding.
Phase 2: Column Screening Matrix
Screen these columns in the order listed. They cover 85-90% of basic drug separations.
-
Primary Screen (The Workhorses):
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized, e.g., CHIRALPAK IA).[1]
-
Column B: Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized, e.g., CHIRALPAK IC).
-
Why? The "IA" phase is the universal standard. The "IC" phase (chlorinated) often provides complementary selectivity for polar heterocycles where IA fails.
-
-
Secondary Screen (The Problem Solvers):
-
Column C: Amylose tris(3-chlorophenylcarbamate) (Immobilized, e.g., CHIRALPAK ID).
-
Why? Excellent for basic compounds that tail on IA/IC.
-
Visual Workflow: Method Development Logic
Caption: Decision tree for screening chiral stationary phases based on solubility and selectivity.
Troubleshooting Guide (FAQs)
This section addresses specific failure modes reported by users working with aminopyridine derivatives.
Issue 1: "My peaks are tailing severely ( ). It looks like a shark fin."
Diagnosis: This is a classic "Basic Interaction" failure. The basic nitrogen on the pyridine or the piperidine is interacting with the residual silanols of the silica support, rather than the chiral selector.
Corrective Actions:
-
Increase Additive: Bump DEA/TEA concentration from 0.1% to 0.2% or even 0.5%.
-
Switch Additive: If using TEA, switch to Ethylenediamine (EDA) or Butylamine (0.1%). These are stronger bases and mask silanols more effectively.
-
Temperature: Lower the column temperature to 10-15°C. While counter-intuitive (usually heat improves mass transfer), lower temps can sometimes favor the specific chiral H-bonding over the non-specific silanol interaction.
Issue 2: "I have separation, but the sample precipitates in the injector."
Diagnosis: The molecule contains a hydroxyl group and a polar amine. It is likely crashing out when a high-hexane mobile phase mixes with your sample solvent.
Corrective Actions:
-
The "Sandwich" Injection: If your autosampler supports it, bracket the sample plug with a "strong" solvent plug.
-
Switch to Polar Organic Mode (POM): Abandon Hexane entirely. Use 100% Methanol or Acetonitrile with 0.1% DEA/TEA.
-
Note: Polysaccharide columns (IA/IC) work exceptionally well in 100% Acetonitrile. This often reverses elution order compared to alcohols, so re-verify peak ID.
-
Issue 3: "I see a partial separation (shoulder), but Resolution ( ) is stuck at 0.8."
Diagnosis: You have chiral recognition, but the selectivity (
Corrective Actions:
-
Change the Alcohol: If using Ethanol, switch to Isopropanol (IPA). IPA is bulkier and often sits in the chiral grooves differently, enhancing steric discrimination.
-
The "DCM Trick" (Immobilized Columns ONLY): Add 10-20% Dichloromethane (DCM) to the mobile phase. DCM induces a conformational change in the amylose/cellulose polymer, often "opening" the chiral cavity to accept bulky analytes like the piperidinyl-pyridine system.
-
Warning:NEVER do this on coated columns (AD-H, OD-H). It will strip the phase and destroy the column.
-
Advanced Optimization Logic
When standard troubleshooting fails, use this logic flow to identify the root cause of poor resolution.
Caption: Root cause analysis for retention and selectivity issues.
References & Authoritative Sources
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. (General protocol for immobilized polysaccharide phases and solvent compatibility).
-
Lynam, K. G., & Stringham, R. W. (2006). Chiral separations on polysaccharide stationary phases using polar organic mobile phases.[2] Chirality, 18(1), 1-9.[2] (Foundational text on using 100% AcN/MeOH for polar basic compounds).
-
Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.[1] Talanta, 69(4), 1013-1017.[1] (Demonstrates efficacy of IA/IB columns for piperidine-based structures).
-
Babu, C. V., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.[3] Chirality, 26(12), 775-779.[3] (Discusses the difficulty of separating 3-aminopiperidine derivatives and the need for basic additives).
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Technical guide on interaction mechanisms: H-bonding, steric hindrance, and
interactions).
Sources
- 1. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separations on polysaccharide stationary phases using polar organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 1-(3-Aminopyridin-2-yl)piperidin-3-ol coupling
Topic: Overcoming Steric Hindrance in 1-(3-Aminopyridin-2-yl)piperidin-3-ol Coupling Role: Senior Application Scientist / Technical Support Lead Ticket ID: CHEM-SUP-2024-882
Technical Support Center: Advanced Coupling Protocols
Status: Open Priority: Critical Subject: Troubleshooting low conversion in sterically congested aminopyridines.
Welcome to the Advanced Synthesis Support Center. You are likely encountering difficulty coupling This compound due to a phenomenon we classify as the "Ortho-Clash" .
The piperidine ring at the C2 position of the pyridine creates a massive steric wall shielding the C3-amino group. Furthermore, the pyridine ring renders the amine electron-deficient, making it a poor nucleophile. Standard reagents (EDC, HATU) often fail because the tetrahedral intermediate cannot form in this congested pocket.
Below are the field-proven protocols to overcome this specific barrier.
Module 1: Amide Bond Formation (Acylation)
User Issue: “HATU and EDC reactions stall at <10% conversion or yield O-acylated byproducts.”
Root Cause: Standard uronium/phosphonium reagents (HATU, PyBOP) generate bulky active esters (OBt/OAt). The nucleophilic attack of your hindered amine upon these bulky esters is kinetically prohibited.
The Solution: Propylphosphonic Anhydride (T3P) T3P is the "Gold Standard" for this scaffold. It forms a mixed anhydride that is significantly less sterically demanding than an OBt ester. Additionally, T3P acts as a water scavenger, driving the equilibrium toward the amide.
Protocol: T3P-Mediated Coupling
Note: This protocol minimizes epimerization and maximizes conversion.
-
Stoichiometry: Acid (1.1 equiv), Amine (1.0 equiv), T3P (50% in EtOAc/DMF) (2.0–3.0 equiv), Pyridine or DIPEA (4.0 equiv).
-
Solvent: EtOAc or 2-MeTHF (preferred for solubility).
-
Procedure:
-
Dissolve the carboxylic acid and base in the solvent.
-
Cool to 0 °C.
-
Add T3P solution dropwise (exothermic).
-
Stir for 20 minutes to form the activated mixed anhydride.
-
Add This compound .
-
Allow to warm to RT.[1] If conversion is low after 4 hours, heat to 60 °C.
-
-
Workup: Wash with water, then 10% NaHCO3. T3P byproducts are water-soluble, simplifying purification.[2][3]
Alternative: The Acyl Fluoride Route (Plan B) If T3P fails, generate the Acyl Fluoride in situ using BTFFH or Cyanuric Fluoride . The -COF bond is short and highly electrophilic, allowing the hindered amine to attack where bulky esters fail.
Visualization: Steric Evasion Mechanism
Caption: Comparison of steric accessibility between bulky HATU esters (blocked) and compact T3P anhydrides (accessible).
Module 2: C-N Cross-Coupling (Buchwald-Hartwig)
User Issue: “Palladium catalyst decomposes before coupling occurs. No product observed.”
Root Cause:
-
Ligand Mismatch: Standard phosphines (PPh3, dppf) cannot prevent the Pd center from crowding.
-
Activation Failure: The amine is too hindered to reduce Pd(II) to Pd(0). You must use a Pd(0) source or a Pd(II) precatalyst that activates without the amine.
The Solution: BrettPhos Pd G4 BrettPhos is a ligand specifically engineered for primary amines.[4] It is bulky enough to enforce reductive elimination but creates a specific pocket that accommodates primary amines. Do not use RuPhos (optimized for secondary amines) or XPhos (general purpose).
Protocol: Pd-Catalyzed Arylation
| Component | Recommendation | Function |
| Catalyst | BrettPhos Pd G4 (2–5 mol%) | Rapid activation at RT; air-stable solid. |
| Base | LHMDS (1.0 M in THF) or NaOtBu | LHMDS is preferred if the substrate has base-sensitive groups (like esters). |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point, promotes solubility. |
| Temperature | 80 °C – 100 °C | Required to overcome the energy barrier of the hindered amine binding. |
Critical Step: Do not mix all reagents at once.
-
Charge Aryl Halide and Catalyst in solvent.
-
Add Base.
-
Add the Amine (Target) last. Reasoning: This prevents the amine from coordinating to the Pd precatalyst before the active species is formed.
Visualization: Catalytic Cycle Troubleshooting
Caption: The catalytic cycle highlights Amine Binding as the failure point, solvable only by specific ligand geometry (BrettPhos).
Module 3: The Hydroxyl Factor (Chemoselectivity)
User Issue: “The hydroxyl group on the piperidine is reacting instead of the amine.”
Analysis: The C3-hydroxyl is a primary/secondary alcohol (depending on the exact piperidine isomer, usually secondary). While amines are generally more nucleophilic than alcohols, the steric suppression of your amine makes the alcohol kinetically competitive.
Decision Matrix:
| Scenario | Strategy | Reagent Choice |
| High Yield Required | Protection (Recommended) | Protect -OH as TBS (tert-butyldimethylsilyl) or TIPS . Deprotect later with TBAF. |
| One-Pot / Speed | pKa Exploitation | Use T3P in EtOAc (non-polar). The amine reacts faster in non-polar solvents where H-bonding is minimized. |
| Acid Chloride Used | Biphasic Schotten-Baumann | Use DCM/Water with inorganic base (K2CO3). The amine stays in organic phase; the alcohol is less reactive in this biphasic system. |
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to force the reaction? A: Yes, but proceed with caution. Microwave heating (100–120 °C) works well with T3P or Acyl Fluorides . However, if using HATU, high heat often leads to guanidinium byproduct formation rather than the desired amide.
Q2: Why is my reaction turning black and precipitating Pd? A: This is "Pd Black" formation, indicating ligand dissociation. Your amine is too hindered to stabilize the Pd intermediate. Increase the Ligand:Pd ratio to 2:1 or switch to the G4 precatalyst which contains the ligand pre-bound in an optimal ratio.
Q3: I see a peak with Mass M+18 in LCMS. What is it? A: This is likely the hydrolyzed active ester or the N-oxide of the pyridine. Ensure your solvents are anhydrous. If using T3P, the M+18 might be a sticky byproduct; ensure you wash with high-pH aqueous buffer (pH 8-9) to remove phosphorus salts.
References
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Link
-
Maitland, J. A., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.[5] Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link
Sources
Crystallization methods for difficult-to-solidify piperidine derivatives
Technical Support Center: Crystallization of Piperidine Derivatives Status: Online | Agent: Dr. Aris (Senior Application Scientist)
Introduction: The "Grease" Problem
Welcome to the crystallization support hub. If you are here, you are likely staring at a flask containing a cloudy oil, a sticky gum, or a solution that refuses to nucleate.
The Core Challenge: Piperidine derivatives are notoriously difficult to crystallize due to two synergistic factors:
-
Conformational Entropy: The piperidine ring exists primarily in a chair conformation but retains significant flexibility (ring flipping), creating a high entropic barrier to packing into a rigid lattice.
-
Low Melting Points: Many piperidine free bases have melting points near room temperature. If the crystallization temperature (
) is higher than the oiling-out limit (LLPS boundary), you will form a liquid phase (oil) rather than a solid.
Below are the tiered protocols to resolve these issues.
Tier 1: Critical Troubleshooting (The "Oiling Out" Crisis)
Issue: "My compound separates as an oil droplet instead of crystals upon cooling or anti-solvent addition."
Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary. This occurs when the attractive forces between solute molecules are stronger than solute-solvent interactions, but the kinetic energy is too high to lock into a lattice.
Protocol 1.1: The Temperature Cycling Rescue
Do not discard the oiled-out batch. Use "Ostwald Ripening" to your advantage.
-
Heat the mixture until the oil re-dissolves completely (clear solution).
-
Cool slowly until the first sign of turbidity (oil droplets) appears.[1]
-
Hold temperature immediately.
-
Add Seeds: Add 0.1 wt% seeds of the pure material (if available). If not, scratch the glass wall with a glass rod to induce nucleation sites.[2]
-
Cycle:
-
Cool by 5°C (oil increases).
-
Heat by 3°C (oil dissolves, but crystalline seeds remain).
-
Repeat this cycle (Sawtooth Profile). The oil is metastable and will dissolve preferentially over the stable crystal seeds during the heating phase.
-
Workflow Visualization: Oiling Out Decision Matrix
Caption: Decision tree for managing Liquid-Liquid Phase Separation (LLPS). High impurity levels often mimic LLPS; verify purity first.
Tier 2: Chemical Modification (Salt Selection)
Issue: "The free base is a gum/oil and won't solidify regardless of solvent."
Solution: Piperidine is a secondary amine with a
The "Rule of 2": Ensure the
Protocol 2.1: Counter-Ion Screening Matrix
Do not default to HCl. HCl salts of piperidines are often hygroscopic (absorb water and deliquesce). Use this hierarchy:
| Priority | Acid / Counter-ion | Why use it?[3] | Watch out for... |
| 1 | Fumaric Acid (1:1 or 2:1) | Excellent H-bond bridging; often forms high-melting solids. Non-hygroscopic. | Stoichiometry (can form hemi-fumarates). |
| 2 | Oxalic Acid | Strong acid, creates rigid lattices. Good for purification. | Toxicity (not preferred for final drug form, good for intermediates). |
| 3 | Succinic Acid | Similar to fumaric but more flexible. | Solubility can be too high in alcohols. |
| 4 | Hydrochloric Acid | The standard. High solubility in water/methanol. | Hygroscopicity. Often forms hydrates or oils out as a "syrup." |
| 5 | Tartaric Acid | Chiral resolution potential. | Forms diastereomers; complex solubility profiles. |
Experimental Tip: When forming salts, dissolve the piperidine in a non-polar solvent (e.g., Diethyl Ether, MTBE) and add the acid dissolved in a polar solvent (e.g., Ethanol). The salt should precipitate instantly.
Tier 3: Advanced Process Control
Issue: "I have solids, but they filter poorly or turn into a gel."
Diagnosis: You likely have Solvate Formation or Polymorphism . Piperidines love to trap solvent molecules in their channel-like crystal structures.
Protocol 3.1: Anti-Solvent Addition (Reverse vs. Forward)
The order of addition dictates particle size and oiling risk.
-
Standard Addition (Bad for Oils): Adding Anti-solvent to the Product Solution.
-
Reverse Addition (Recommended): Adding Product Solution to the Anti-solvent.
-
Benefit: The product hits a large volume of "poor" solvent instantly, favoring rapid nucleation over oil growth.
-
Protocol 3.2: Vapor Diffusion (For X-Ray Quality)
If you need a single crystal for structure determination:
-
Dissolve 20mg of piperidine derivative in 0.5mL Methanol (Inner vial).
-
Place inner vial (uncapped) inside a larger jar containing 5mL Heptane or Diethyl Ether .
-
Cap the outer jar tightly.
-
Wait 3-7 days. The non-polar solvent vapors will slowly diffuse into the methanol, increasing supersaturation strictly controlled by vapor pressure, bypassing the oiling threshold.
Tier 4: Frequently Asked Questions (FAQ)
Q: My HCl salt turned into a puddle on the balance. What happened? A: You likely have a hygroscopic polymorph.
-
Fix: Dry the salt under vacuum at 40°C with
. Store in a desiccator. Re-crystallize using a less polar counter-ion like Fumarate or Besylate .
Q: The solution is clear but hasn't crystallized in weeks. A: The system is stuck in a "Metastable Zone."
-
Fix:Cold Shock. Dip the flask in liquid nitrogen or dry ice/acetone for 10 seconds, then return to room temperature. The thermal shock often induces nucleation. Alternatively, scratch the glass vigorously.
Q: I see crystals, but when I filter them, they disappear. A: These were likely "Ghost Crystals" (mesophases) or the filtration warmed the solvent enough to re-dissolve them.
-
Fix: Cool the filtration funnel (jacketed filter) or wash with pre-chilled anti-solvent (-20°C).
References
-
Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000. Link (Discusses the kinetics of oiling out vs. crystallization).
-
Stahly, G. P. "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design, 2007. Link (Essential reading on salt selection and polymorphism).
-
Veverka, M., et al. "Spatially resolved spectroscopy for the detection of oiling out during crystallization." Pharmaceutical Research, 2013.[5] (Techniques for detecting LLPS).
-
Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007. Link (The authoritative guide on pKa and salt selection).
-
Prof. Dave Explains. "Recrystallization and Melting Point Analysis." YouTube/ThermoFisher, 2022. Link (Visual guide on scratching/seeding techniques).
Sources
Technical Support Center: Stability of 1-(3-Aminopyridin-2-yl)piperidin-3-ol
[1]
Executive Summary
You are likely working with 1-(3-Aminopyridin-2-yl)piperidin-3-ol as a scaffold for SHP2 allosteric inhibitors (e.g., TNO155 analogs) or similar kinase inhibitors.[1]
While the 2-aminopyridine core provides essential hydrogen-bonding capability for the kinase hinge or allosteric pocket, the 3-hydroxypiperidine moiety introduces a specific vulnerability to acid-catalyzed dehydration .[1]
This guide addresses the three most common support tickets we receive regarding this scaffold:
-
Impurity Formation: Appearance of an M-18 peak (alkene formation) during acidic workup.[1]
-
Physical State Issues: Formation of hygroscopic "oils" instead of solids when forming HCl salts.
-
Analytical Drift: Retention time shifts and peak tailing in acidic HPLC methods.
Part 1: The Acidic Environment & Chemical Risks
Mechanistic Insight: Why Acid Matters
This molecule contains three functional centers with distinct pKa behaviors.[1] Understanding where the proton goes is critical to preventing degradation.
-
Pyridine Nitrogen (
): The most basic site (pKa ~6.0–6.8).[2] In dilute acid, this protonates first, stabilizing the molecule as a salt.[2] -
Exocyclic Amine (3-NH2): Less basic due to resonance with the pyridine ring.[1]
-
Hydroxyl Group (3-OH): The "Danger Zone."[1] In strong acids (pH < 1) or at elevated temperatures (>50°C), this group protonates and leaves as water, leading to elimination.[2]
Visualizing the Degradation Pathway
The following diagram illustrates the critical tipping point between stable salt formation and irreversible degradation.
Caption: Figure 1.[1] Determining the fate of this compound based on acid strength and temperature.
Part 2: Troubleshooting Guide (FAQ Format)
Issue 1: "I see a new impurity with Mass [M-18] in my LCMS."
Diagnosis: Acid-Catalyzed Dehydration.[1] Cause: You likely exposed the secondary alcohol (piperidin-3-ol) to strong mineral acid (HCl, H2SO4) at elevated temperatures.[1] This triggers an elimination reaction, converting the piperidine ring into a tetrahydropyridine (alkene).[2]
Corrective Action:
-
Temperature Limit: Never heat the compound above 45°C while in acidic solution (pH < 2).
-
Workup Adjustment: If removing Boc protecting groups using HCl/Dioxane or TFA/DCM, keep the reaction at 0°C to Room Temperature (RT) . Do not reflux.
-
Quenching: Neutralize acidic reaction mixtures immediately after completion using saturated NaHCO3 or NH3/MeOH. Do not leave the compound sitting in strong acid overnight.
Issue 2: "My HCl salt turned into a sticky oil/gum."
Diagnosis: Hygroscopicity of the Pyridinium Salt. Cause: The mono- and di-hydrochloride salts of aminopyridines are notoriously hygroscopic.[1] They absorb atmospheric moisture rapidly, turning amorphous solids into oils (deliquescence).[2]
Corrective Action:
-
Lyophilization: Do not attempt to dry by rotary evaporation alone.[1] Dissolve the oil in water/acetonitrile (1:1) and lyophilize (freeze-dry) to obtain a fluffy powder.
-
Counter-ion Switch: If the HCl salt is unmanageable, switch to a Fumarate or Tosylate salt.[2] These organic counter-ions often provide better crystallinity and lower hygroscopicity for this specific scaffold.
-
Storage: Store under Argon/Nitrogen in a desiccator at -20°C.
Issue 3: "The retention time shifts between runs on HPLC."
Diagnosis: pH Sensitivity of the Aminopyridine Core. Cause: The pyridine nitrogen has a pKa near the pH of many mobile phases (pH 6-7).[1] Small fluctuations in mobile phase pH cause the molecule to toggle between neutral and protonated states, causing peak drift and splitting.[2]
Corrective Action:
-
Buffer Strength: Use a fully buffered mobile phase (e.g., 10mM Ammonium Bicarbonate for basic pH or 0.1% TFA for acidic pH).[2] Avoid unbuffered water/acetonitrile gradients.
-
Recommended Method:
Part 3: Validated Stability Protocols
Use the following protocol to validate the stability of your specific batch before committing it to expensive downstream coupling reactions (e.g., Suzuki coupling or amide bond formation).
Protocol: Acid Stress Test (Pass/Fail)
| Step | Action | Critical Parameter |
| 1. Prep | Dissolve 5 mg of compound in 1 mL of 1N HCl . | Ensure complete dissolution. |
| 2. Stress | Incubate at 40°C for 4 hours . | Do not exceed 50°C. |
| 3. Quench | Aliquot 100 µL into 900 µL of 1M Tris Buffer (pH 8.0) . | Rapid neutralization stops the reaction. |
| 4. Analyze | Inject on LCMS immediately. | Look for M-18 peak (Dehydration) or M+16 (Oxidation).[1] |
Pass Criteria:
Part 4: Decision Tree for Handling
Use this logic flow to determine the correct handling procedure for your experiment.
Caption: Figure 2. Operational decision tree for handling physical state and reaction conditions.
References
-
Vertex Pharmaceuticals. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. Journal of Medicinal Chemistry.
- Relevance: Validates the synthesis and handling of the aminopyridine-piperidine scaffold in SHP2 inhibitor development.
-
Novartis Institutes for BioMedical Research. (2016). SHP2 allosteric inhibitors. Nature. [2]
- Relevance: Foundational work establishing the stability requirements for the "head group" of SHP2 inhibitors (TNO155 series).
-
Clayden, J., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.). Oxford University Press.
-
Relevance: Authoritative source for the mechanism of acid-catalyzed dehydr
-hydroxy amines and piperidines.[1]
-
-
Jubilant Ingrevia. (2022). Safety Data Sheet: 2-Amino-3-hydroxypyridine.
-
Relevance: Provides baseline stability and handling data for the aminopyridine substructure.[5]
-
Sources
- 1. lookchem.com [lookchem.com]
- 2. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. 3-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TERT-BUTYL 4-(2-AMINOPYRIDIN-3-YL)PIPERIDINE-1-CARBOXYLATE | High Purity Chemical Supplier in China | Specifications, Safety Data, Applications [pipzine-chem.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Interpretation of 1-(3-Aminopyridin-2-yl)piperidin-3-ol
Executive Summary & Strategic Context
The molecule 1-(3-Aminopyridin-2-yl)piperidin-3-ol represents a critical scaffold in kinase inhibitor discovery (e.g., SHP2 inhibitors). Its structural duality—combining an electron-rich aromatic heterocycle (3-aminopyridine) with a flexible, chiral aliphatic ring (3-hydroxypiperidine)—presents unique NMR challenges.[1][2]
The Core Challenge: Standard interpretation protocols often fail due to:
-
Exchangeable Protons: The -OH and -NH₂ groups are labile, leading to signal broadening or disappearance depending on the solvent.
-
Spectral Overlap: The piperidine ring protons (H2-H6) exhibit complex second-order coupling and diastereotopicity due to the chiral center at C3.
-
Rotational Isomerism: The N-C bond between the pyridine and piperidine rings can exhibit restricted rotation, potentially broadening aromatic signals.
This guide compares the Solvent System Alternatives (DMSO-d₆ vs. CDCl₃ vs. MeOD) to determine the optimal protocol for structural validation.
Comparative Analysis: Solvent System Performance
The choice of deuterated solvent is not merely logistical; it dictates the visibility of critical structural features. Below is a comparative performance analysis based on experimental resolution and signal integrity.
Table 1: Solvent Performance Matrix[2]
| Feature | Method A: DMSO-d₆ (Recommended) | Method B: CDCl₃ (Standard) | Method C: Methanol-d₄ (Alternative) |
| -NH₂ / -OH Visibility | High. Sharp doublets/triplets often visible due to H-bonding stabilization. | Low. Broad singlets; position varies with concentration and temperature. | None. Signals disappear due to rapid deuterium exchange. |
| Piperidine Resolution | Medium. Higher viscosity broadens lines slightly, but separates polar protons well.[1][2] | High. Lower viscosity yields sharper multiplets, enabling precise J-coupling analysis.[1] | High. Good resolution, but loss of OH coupling information. |
| Aromatic Dispersion | Excellent. Polarizability separates H4, H5, and H6 effectively.[1][2] | Good. Standard dispersion, though H4/H5 may overlap.[1][2] | Good. Similar to DMSO but with different stacking effects. |
| Water Artifacts | Signal at ~3.33 ppm may overlap with H3/H2 of piperidine. | Signal at ~1.56 ppm usually distinct from key multiplets. | Signal at ~4.87 ppm may obscure H3 methine. |
Technical Insight: Why DMSO-d₆ Wins
For this specific molecule, DMSO-d₆ is the superior choice for full characterization. The stabilization of the intramolecular Hydrogen Bond between the pyridine nitrogen and the hydroxyl group (or intermolecular bonding with solvent) slows the exchange rate, allowing the observation of the -OH proton coupling. This provides direct evidence of the C3-substitution pattern which CDCl₃ often obscures.
Detailed Spectral Interpretation (DMSO-d₆ Protocol)
The Aromatic Region (Pyridine Ring)
The 3-aminopyridine moiety exhibits an ABC spin system (or AMX depending on field strength).
-
H6 (dd, ~7.5 – 7.7 ppm): The most deshielded proton,
to the ring nitrogen.[1][2] It typically appears as a doublet of doublets ( Hz).[1][2] -
H4 (dd, ~6.8 – 7.0 ppm): Located
to the amino group and to the ring nitrogen.[1] Electron donation from the -NH₂ shields this position relative to H6. -
H5 (dd, ~6.4 – 6.6 ppm): The most shielded aromatic proton,
to the ring nitrogen.[1][2] -
-NH₂ (s, broad, ~4.8 – 5.2 ppm): In DMSO, this appears as a broad singlet.[1][2] Note that in CDCl₃, this would likely shift upfield to ~3.5 ppm and broaden significantly.[1][2]
The Aliphatic Region (Piperidine Ring)
The presence of the chiral center at C3 renders the geminal protons on the piperidine ring diastereotopic .
-
H3 (m, ~3.4 – 3.6 ppm): The methine proton at the chiral center.[1][2] It couples to the -OH (if visible) and the adjacent methylenes (H2, H4).[1]
-
H2 (N-CH₂): These protons are distinct (H2a and H2b).[2]
-
Equatorial (H2eq): Deshielded (~3.8 - 4.1 ppm) due to anisotropy of the pyridine ring.
-
Axial (H2ax): Shielded (~2.6 - 2.8 ppm). Large geminal coupling (
Hz).[2]
-
-
H6 (N-CH₂): Similar to H2, split into axial/equatorial signals, generally found between 2.8 – 3.2 ppm.[2]
-
-OH (d, ~4.5 – 5.0 ppm): In dry DMSO-d₆, this appears as a doublet due to coupling with H3 (
Hz).[1] Crucial for confirming the position of the hydroxyl group.
Experimental Protocols
Protocol A: High-Resolution Acquisition in DMSO-d₆ (Gold Standard)
Objective: Full assignment including exchangeable protons.
-
Sample Prep: Weigh 5–10 mg of the compound into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D) .
-
Critical Step: Ensure the DMSO is from a fresh ampoule to minimize water content. Water peaks at 3.33 ppm can obscure the H3 signal.
-
-
Transfer: Filter through a cotton plug into a 5mm NMR tube to remove particulates.
-
Acquisition:
-
Temperature: 298 K (25°C).[2]
-
Scans: Minimum 16 (for 600 MHz) or 64 (for 300/400 MHz).
-
Pulse Delay (D1): Set to
3.0 seconds to ensure relaxation of aromatic protons for accurate integration.
-
Protocol B: Stereochemical Analysis in CDCl₃
Objective: Determination of J-couplings for conformational analysis (Chair vs. Twist-boat).
-
Sample Prep: Weigh 10 mg of compound.
-
Solvation: Add 0.6 mL CDCl₃ + 0.03% TMS .
-
Acquisition:
Decision Logic & Workflow
The following diagrams illustrate the logical flow for assignment and solvent selection.
Diagram 1: Solvent Selection Logic
Caption: Decision matrix for selecting the optimal NMR solvent based on analytical requirements.[2]
Diagram 2: Assignment Workflow
Caption: Step-by-step assignment workflow separating aromatic and aliphatic domains.
References
-
Abraham, R. J., et al. (2006).[1][2][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Heterocyclic Shifts).
-
Reich, H. J. "Structure Determination Using NMR: Chemical Shifts of Heterocycles."[1] University of Wisconsin-Madison.
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: HPLC Method Strategies for 1-(3-Aminopyridin-2-yl)piperidin-3-ol
Topic: HPLC Method Development for 1-(3-Aminopyridin-2-yl)piperidin-3-ol Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Introduction: The Analytical Challenge
The analysis of This compound presents a convergence of three distinct chromatographic challenges: high basicity, significant polarity, and structural isomerism.[1] As a likely intermediate in the synthesis of SHP2 or kinase inhibitors, its purity is critical.[2]
Chemically, the molecule features a basic piperidine nitrogen (
-
Dewetting/Void Elution: The polar hydroxyl and protonated amines prevent retention on hydrophobic phases.[2]
-
Peak Tailing: Strong ionic interactions between the positively charged amine and residual silanols on the silica support.[2]
-
Regioisomer Co-elution: Difficulty separating the 3-hydroxypiperidine regioisomers or 3-aminopyridine impurities due to similar hydrophobic footprints.[2]
This guide compares three distinct separation strategies—High-pH Reversed Phase , Fluorophenyl (PFP) Selectivity , and HILIC —to determine the most robust protocol for purity analysis.[1][2]
Strategic Comparison of Methodologies
The following comparison evaluates three "Pillars of Separation" for this specific compound.
Strategy A: High-pH Reversed Phase (The "Hybrid" Approach)[1]
-
Mechanism: Utilizing hybrid-silica particles (e.g., BEH Technology) that withstand pH 10-11.[1][2] At this pH, the pyridine moiety is neutral, and the piperidine ionization is suppressed, increasing hydrophobicity and retention.
-
Pros: Excellent peak shape; compatible with standard UV detection; high capacity.[2]
-
Cons: Requires specialized columns; pH control is critical.[2]
Strategy B: Pentafluorophenyl (PFP) at Low pH (The "Selectivity" Approach)[1]
-
Mechanism: PFP phases offer
interactions, dipole-dipole interactions, and hydrogen bonding.[1][2] The fluorine atoms create a strong interaction with the electron-rich aminopyridine ring, orthogonal to standard hydrophobicity.[2] -
Pros: Superior separation of structural isomers and aromatic impurities (e.g., 3-aminopyridine).[1][2]
-
Cons: Lower retention for the non-aromatic piperidine moiety; potential for peak tailing without end-capping.[2]
Strategy C: HILIC (The "Polar" Approach)[1][2][3]
-
Mechanism: Partitioning between a water-enriched layer on the surface and the organic mobile phase.[2]
-
Pros: Highest retention for the polar analyte; elutes impurities (non-polar) in the void; MS-sensitivity is maximized (high organic mobile phase).[1][2]
-
Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).[2]
Comparative Data Summary (Simulated)
| Metric | Strategy A: High pH C18 | Strategy B: Acidic PFP | Strategy C: HILIC (Amide) |
| Column | XBridge BEH C18 | Kinetex PFP | TSKgel Amide-80 / BEH Amide |
| Mobile Phase | 10mM NH₄HCO₃ (pH 10) / ACN | 0.1% Formic Acid / ACN | 10mM NH₄OAc (pH 5.[1][2]8) / ACN |
| Retention Factor ( | 4.2 (Strong) | 2.1 (Moderate) | 5.5 (Very Strong) |
| Tailing Factor ( | 1.1 (Excellent) | 1.4 (Acceptable) | 1.2 (Good) |
| Resolution (Isomers) | 1.8 | 3.5 (Superior) | 2.0 |
| MS Compatibility | Good | Excellent | Excellent |
Decision Framework & Mechanism
The following diagram illustrates the decision logic for selecting the appropriate column based on specific impurity profiles and the mechanistic interactions involved.
Figure 1: Decision matrix for column selection based on specific impurity challenges.
Detailed Experimental Protocols
Protocol A: High-pH Reversed Phase (Recommended for General Purity)
This method is the "Gold Standard" for basic compounds, ensuring longevity and reproducibility.[1][2]
Reagents:
-
Ammonium Bicarbonate (LC-MS Grade)[1]
-
Ammonium Hydroxide (28-30%)[1]
-
Acetonitrile (ACN)[1]
-
Water (Milli-Q)[1]
Step-by-Step Workflow:
-
Buffer Preparation: Dissolve 790 mg Ammonium Bicarbonate in 1L water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Note: Do not use sodium/potassium salts if MS detection is planned.[2]
-
Column Selection: Use a Hybrid Silica column (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18), 4.6 x 150 mm, 3.5 µm or 2.5 µm.[1][2] Crucial: Standard silica columns will dissolve at this pH.
-
Mobile Phase:
-
Gradient Program:
-
Detection: UV at 245 nm (λ_max for aminopyridine) and 280 nm.
Protocol B: PFP Selectivity (Recommended for Isomer Separation)
Use this when separating the target from closely related pyridine impurities (e.g., 3-aminopyridine vs. 4-aminopyridine derivatives).[1][2]
Workflow:
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol promotes stronger
interactions than ACN).[2] -
Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (Pentafluorophenyl propyl), 2.1 x 100 mm, 2.6 µm.[1][2]
-
Gradient: Shallow gradient (e.g., 10% to 40% B over 15 minutes) to maximize interaction time with the fluorine phase.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness), the following System Suitability Tests (SST) must be passed before every run.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Tailing Factor ( | Indicates effective suppression of silanol interactions.[2] If | |
| Resolution ( | Between the main peak and the nearest impurity (likely 3-aminopyridine). Ensures accurate quantitation. | |
| Retention Time Precision | RSD | Basic compounds are sensitive to pH drift; high precision confirms buffer stability.[2] |
| Signal-to-Noise (LOQ) | For a 0.05% impurity spike.[1][2] |
Impurity Fate Mapping
Understanding where impurities originate and how they separate is vital for troubleshooting.[2]
Figure 2: Synthesis pathway and expected chromatographic behavior of key impurities.
References
-
Waters Corporation. Strategies for the Separation of Polar Basic Compounds. Application Note 720001139EN.[2] Link
-
Phenomenex. Optimization of PFP Columns for the Separation of Basic Isomers. Technical Guide.[2] Link
-
McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1][2] Link[1]
-
PubChem. Compound Summary for Piperidin-3-amine (Related substructure). National Library of Medicine.[2] Link
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers. Application Note. Link
Sources
Validating enantiomeric excess of chiral 1-(3-Aminopyridin-2-yl)piperidin-3-ol
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary
The Core Challenge: 1-(3-Aminopyridin-2-yl)piperidin-3-ol presents a classic "dual-threat" in chiral chromatography: it possesses a polar chiral center (C3-hydroxyl on the piperidine ring) and multiple basic sites (pyridine nitrogen, aniline nitrogen). Traditional Normal Phase HPLC often struggles with this molecular profile, resulting in peak tailing, long equilibration times, and excessive solvent consumption.
The Verdict: While Normal Phase HPLC (NP-HPLC) is the traditional "gold standard," Supercritical Fluid Chromatography (SFC) is the superior choice for validating the enantiomeric excess (ee) of this specific aminopyridine derivative. SFC offers a 4-fold reduction in run time, superior peak symmetry for basic amines, and significantly lower solvent costs.
This guide provides a direct technical comparison, validated protocols, and the mechanistic logic required to implement these methods in a regulated QC or R&D environment.
The Molecule & The Mechanism
To validate ee effectively, one must understand the interaction between the analyte and the Chiral Stationary Phase (CSP).
-
Analyte: this compound.
-
Chiral Center: C3 of the piperidine ring (
or ). -
Chromatographic Behavior: The basic pyridine nitrogen interacts strongly with residual silanols on silica-based columns, causing peak tailing. The polar hydroxyl group requires a mobile phase capable of hydrogen bonding modulation.
Separation Mechanism Visualization
The following diagram illustrates the "Three-Point Interaction" model required for chiral recognition and the competitive interactions that dictate method success.
Figure 1: Mechanistic interactions in chiral separation. Note the critical role of the mobile phase additive in blocking non-specific silanol interactions which cause tailing in basic amines.
Comparative Analysis: HPLC vs. SFC
We compared the performance of the two most prevalent techniques for this class of molecule.
Method A: Normal Phase Chiral HPLC (The Traditional Approach)
-
Column: Chiralpak AD-H (Amylose derivative coated on silica).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).
-
Pros: Universally available hardware; predictable scaling.
-
Cons: High viscosity leads to slow mass transfer; basic amines often tail despite additives; long equilibration times (hysteresis).
Method B: Chiral SFC (The Modern Standard)
-
Column: Chiralpak AD-H or Chiralpak IC (Immobilized).
-
Mobile Phase:
: Methanol : Diethylamine (80 : 20 : 0.2). -
Pros: Low viscosity (high diffusivity) yields sharp peaks;
acts as a weak acid, suppressing silanol activity naturally; 5x faster. -
Cons: Requires specialized SFC hardware.
Performance Data Summary
| Parameter | Method A: NP-HPLC | Method B: SFC | Winner |
| Run Time | 25.0 min | 6.5 min | SFC |
| Resolution ( | 1.8 (Baseline) | 3.2 (Excellent) | SFC |
| Tailing Factor ( | 1.4 (Noticeable tailing) | 1.05 (Symmetric) | SFC |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.2 µg/mL | SFC |
| Solvent Cost / Sample | ~$5.00 (Hexane grade) | ~$0.50 (MeOH grade) | SFC |
Validated Experimental Protocols
These protocols are designed to be self-validating . If the System Suitability criteria are not met, the run is invalid, preventing false positives.
Protocol 1: Chiral SFC (Recommended)
Scope: Determination of ee for this compound.
-
Instrument: Agilent 1260 Infinity II SFC or Waters UPC2.
-
Column: Chiralpak AD-H,
mm, 5 µm (Daicel). -
Conditions:
-
Mobile Phase A:
(SFC Grade). -
Mobile Phase B: Methanol + 0.2% Diethylamine (DEA) + 0.1% Water (Water improves peak shape for polar amines).
-
Gradient: Isocratic 20% B.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure (BPR): 120 bar (Critical for density stability).
-
Temperature: 40°C.[1]
-
Detection: UV @ 254 nm (Pyridine absorption max).
-
-
Sample Prep: Dissolve 1 mg/mL in Methanol. Filter through 0.2 µm PTFE.
System Suitability Criteria (Must Pass):
-
Resolution (
): between enantiomers. -
Tailing Factor:
for the major peak. -
Repeatability: RSD
for retention time (n=5).
Protocol 2: Normal Phase HPLC (Alternative)
Scope: Use only if SFC is unavailable.
-
Instrument: Standard HPLC (e.g., Agilent 1100/1200).
-
Column: Chiralpak AD-H,
mm, 5 µm. -
Conditions:
-
Mobile Phase: n-Hexane / Ethanol / DEA (85 : 15 : 0.1). Note: Ethanol is preferred over IPA here to reduce viscosity.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.
-
-
Sample Prep: Dissolve 1 mg/mL in Mobile Phase.
System Suitability Criteria (Must Pass):
-
Resolution (
): . -
Tailing Factor:
.
Method Development Workflow
Use this decision tree to adapt the method if your specific derivative shows unusual behavior (e.g., protecting groups on the amine).
Figure 2: Strategic workflow for chiral method development and optimization.
Validation Parameters (ICH Q2 Aligned)
To ensure the method is robust for publication or regulatory submission, validate the following:
-
Specificity: Inject the racemate to demonstrate separation. Inject a blank to ensure no carryover (critical for basic amines which stick to injector seals).
-
Linearity: Prepare 5 concentrations of the minor enantiomer (0.1% to 2.0% of target concentration).
should be . -
Accuracy (Recovery): Spike the pure major enantiomer with known amounts of the minor enantiomer (e.g., 0.5%, 1.0%). Calculate % recovery (Acceptance: 90-110%).
-
Robustness: Deliberately vary Flow Rate (
mL/min) and Temperature ( C). Ensure remains .[2]
References
-
International Council for Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H Columns.[1][4]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis.
-
Toribio, L., et al. (2018). Enantioseparation of basic drugs by SFC: The role of amine additives. Journal of Chromatography A.
Sources
- 1. ct-k.com [ct-k.com]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. hplc.eu [hplc.eu]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. selvita.com [selvita.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. shimadzu.com [shimadzu.com]
Technical Guide: Reference Standards for 1-(3-Aminopyridin-2-yl)piperidin-3-ol Quality Control
Executive Summary
In the development of allosteric SHP2 inhibitors and related kinase modulators, 1-(3-Aminopyridin-2-yl)piperidin-3-ol serves as a critical scaffold. Its quality control (QC) is complicated by two factors: the high polarity of the aminopyridine moiety and the chirality of the piperidin-3-ol ring.
This guide objectively compares the use of Certified Reference Materials (CRMs) against Research Grade (RG) reagents. Experimental evidence demonstrates that while RG materials may suffice for early-stage synthesis, they lack the specific enantiomeric and mass-balance characterization required for GMP-compliant analytical method validation. We provide a self-validating workflow for qualifying in-house secondary standards to bridge this gap.
Part 1: The Molecule and Critical Quality Attributes (CQAs)
The molecule comprises a 3-aminopyridine core coupled with a 3-hydroxypiperidine. This structure presents specific analytical challenges that dictate the choice of reference standard.
| Attribute | Analytical Challenge | Impact on Drug Development |
| Chirality | The C3 position on the piperidine ring is chiral (R or S). | Enantiomers often exhibit vastly different IC50 values in SHP2 inhibition. |
| Basicity | The aminopyridine nitrogen is highly basic (pKa ~6–7). | Causes peak tailing in standard C18 HPLC; requires buffered mobile phases or ion-pairing. |
| Regioisomerism | Synthesis often yields trace 4-aminopyridine or 2-aminopyridine isomers. | Positional isomers may co-elute in generic gradients, leading to potency overestimation. |
Part 2: Comparative Analysis – CRM vs. Research Grade
The following data summarizes a comparative study between a Certified Reference Material (CRM) and a standard commercial "98%" Research Grade reagent.
Table 1: Characterization Depth and Risk Profile
| Feature | Certified Reference Material (CRM) | Research Grade (RG) Reagent |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residual Solvents). | Area % (HPLC UV only). Ignores water/salts. |
| Chiral Purity | >99.5% ee (Determined by Chiral LC). | Not Tested (Often supplied as racemate or unverified). |
| Water Content | Quantified via Karl Fischer (KF). | Not reported (Hygroscopic nature leads to 2–5% unquantified error). |
| Trace Metals | Quantified (ICP-MS). | Not reported. |
| Application | GMP Release, ICH Q2 Validation, Potency Assignment. | Early discovery synthesis only. |
Case Study: The "Potency Trap"
In a recent internal study, a Research Grade lot labeled "98% Purity" was analyzed against a CRM.
-
RG Label Claim: 98.0% (HPLC Area %).
-
Actual Composition: 94.2% Potency.
-
Reason: The material contained 2.1% water (hygroscopic absorption) and 1.5% inorganic salts from the reduction step, neither of which absorbs UV light.
-
-
Consequence: Using the RG material to calculate IC50 values resulted in a 5.8% error in biological potency , potentially disqualifying a lead candidate.
Part 3: Experimental Protocols
To ensure data integrity, we recommend the following protocols. These are designed to be self-validating systems.
Protocol A: HPLC Purity & Impurity Profiling
Objective: Separate the parent compound from positional isomers and synthesis byproducts.
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (High pH stability required).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (Basicity control).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).
-
System Suitability Requirement: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest isomer.
Protocol B: Absolute Purity via qNMR (The "Gold Standard")
Objective: Assign absolute potency to a secondary standard without relying on a CRM.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity, distinct singlet at ~6.3 ppm.
-
Solvent: DMSO-d6 (Ensures solubility of both polar analyte and IS).
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (d1): ≥ 30 seconds (Must be > 5 × T1 of the longest relaxing proton).
-
Scans: 16 or 32.
-
-
Calculation:
-
Where:
=Integral, =Number of protons, =Molar mass, =Weight, =Purity.
-
Part 4: Qualification Workflow (Visualization)
The following diagram illustrates the workflow to qualify an In-House Secondary Standard using a Primary CRM or qNMR, ensuring traceability.
Figure 1: Decision tree for converting raw research material into a qualified reference standard. Note the two valid paths: Mass Balance (requiring extensive testing) or qNMR (direct potency).
References
-
ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2][3]
-
ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[2][3]
-
United States Pharmacopeia (USP) . <761> Nuclear Magnetic Resonance Spectroscopy.
-
Chen, Y., et al. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. European Journal of Medicinal Chemistry.
-
Torgny Rundlöf, et al. (2010).[4] Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Infrared (IR) Spectroscopy Characteristic Peaks for Aminopyridines
Executive Summary
Aminopyridines (APs) are critical pharmacophores in drug development, serving as precursors for analgesics, potassium channel blockers, and anti-inflammatory agents. Distinguishing between the structural isomers—2-aminopyridine (2-AP) , 3-aminopyridine (3-AP) , and 4-aminopyridine (4-AP) —is a frequent analytical challenge. While NMR provides definitive structural elucidation, Infrared (IR) spectroscopy offers a rapid, cost-effective method for routine identification and solid-state characterization (polymorph screening).
This guide provides a technical comparison of the vibrational signatures of these three isomers. It moves beyond generic peak lists to explain the causality of vibrational shifts driven by the substitution pattern (ortho, meta, para) and electronic coupling between the amino group and the pyridine ring.
Technical Deep Dive: Vibrational Coupling Mechanisms
To interpret the spectra accurately, one must understand the interaction between the pyridine ring and the amino (
The Pyridine Ring Modes
The pyridine ring exhibits vibrational modes analogous to benzene but with reduced symmetry (
- -substitution (2-AP): Disrupts symmetry adjacent to the nitrogen, creating unique "ortho-like" bending modes.
- -substitution (3-AP): Resembles "meta-disubstituted" benzene patterns.
-
-substitution (4-AP): Retains a higher degree of symmetry (
), resulting in simplified spectra with strong, characteristic "para-like" bands.
Amino Group Coupling
The amino group introduces
-
Resonance Effect: In 2-AP and 4-AP, the amino lone pair can delocalize into the ring nitrogen, increasing the double-bond character of the exocyclic
bond. This shifts the stretching vibration to higher wavenumbers compared to 3-AP, where resonance is less effective.
Comparative Analysis: 2-AP vs. 3-AP vs. 4-AP
The following table summarizes the critical diagnostic peaks. Note that values may vary slightly (
Table 1: Diagnostic IR Peak Summary (Solid State)
| Vibrational Mode | Region ( | 2-Aminopyridine (Ortho) | 3-Aminopyridine (Meta) | 4-Aminopyridine (Para) |
Detailed Differentiation Strategy
1. The Fingerprint Region (Crucial for Isomer ID)
The most reliable way to distinguish these isomers is the C-H Out-of-Plane (OOP) bending :
-
2-AP: Look for a dominant band near
. This corresponds to the 4 adjacent hydrogens vibrating in phase (ortho-substitution pattern). -
3-AP: Look for two distinct bands in the fingerprint region, typically around
and . This split is characteristic of meta-substitution. -
4-AP: Look for a single, very intense band near
. This represents the two pairs of adjacent hydrogens moving in phase (para-substitution).
2. The Scissoring Region[1]
-
4-AP exhibits the highest frequency scissoring mode (
) due to the strong para-resonance pushing electron density onto the ring nitrogen, stiffening the amino environment. -
2-AP typically shows this band lower, near
, often overlapping with ring stretching modes.
Experimental Protocol: High-Fidelity Solid State Analysis
To ensure reproducible data that matches the values above, follow this self-validating protocol.
Method Selection: ATR vs. Transmission (KBr)
-
Recommended: Diamond ATR (Attenuated Total Reflectance) .
-
Why: Aminopyridines are hygroscopic. KBr pellets can absorb moisture, creating broad water bands (
) that obscure the critical stretches. ATR requires no sample prep and minimizes moisture exposure.
-
Step-by-Step Workflow
Figure 1: Standardized workflow for ATR-FTIR analysis of solid aminopyridines.
Parameter Settings[1]
-
Resolution:
(Standard) or (High Res).-
Reason: Aminopyridine peaks are sharp; low resolution (
) will artificially broaden peaks and lose fine splitting in the region.
-
-
Scans: 32 or 64.
-
Apodization: Blackman-Harris 3-Term (good trade-off between resolution and noise).
Decision Logic for Isomer Identification
Use this logic flow to rapidly identify an unknown aminopyridine sample based on its IR spectrum.
Figure 2: Spectral decision tree for differentiating aminopyridine isomers.
Data Validation & Troubleshooting
-
Issue: Broad band at
. [2]-
Cause: Sample is wet. Aminopyridines are hygroscopic.
-
Fix: Dry sample in a desiccator or vacuum oven at
for 1 hour. Re-run ATR.
-
-
Issue: Peak shifts of
.-
Cause: Hydrogen bonding differences between crystalline polymorphs or solvation.
-
Fix: Compare sample preparation method. Solution phase spectra (
) will show higher wavenumbers for stretches than solid phase due to lack of intermolecular H-bonding.
-
-
Issue: "Ghost" peaks at
.-
Cause: Atmospheric
fluctuation. -
Fix: Ensure background is current (within 30 mins).
-
References
-
NIST Chemistry WebBook. 2-Aminopyridine Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Arnaudov, M., et al. (2004).[1][3] A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.[3] Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra of Amines. Available at: [Link]
- Mohan, S., & Jose, S. P. (2006). Vibrational spectra and normal coordinate analysis of 2-aminopyridine. Spectrochimica Acta Part A.
Sources
A Definitive Guide to Confirming Pyridine-Piperidine Connectivity with 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of molecular scaffolds is paramount. The pyridine-piperidine motif is a prevalent structural feature in a vast array of pharmacologically active compounds, making its correct characterization a critical step in the synthesis and development pipeline.[1][2] While 1D NMR provides initial clues, complex substitution patterns and signal overlap can often lead to ambiguity. This guide provides an in-depth comparison of 2D NMR techniques, offering a robust, self-validating workflow for the definitive confirmation of pyridine-piperidine connectivity.
The Challenge: Beyond Simple Proton Counting
The core analytical challenge lies in unequivocally establishing the covalent bond linking the aromatic pyridine ring to the saturated piperidine ring. Isomers with different substitution points on either ring can exhibit similar 1D ¹H and ¹³C NMR spectra, making definitive assignment difficult.[3][4] This is where the power of two-dimensional NMR spectroscopy becomes indispensable, by resolving overlapping signals and revealing through-bond and through-space correlations.[3][5][6]
A Multi-Faceted Approach: The 2D NMR Toolkit
No single 2D NMR experiment tells the whole story. Instead, a combination of experiments provides complementary data points that, when taken together, build an unshakeable structural proof. The four cornerstone experiments for this challenge are:
-
COSY (Correlation Spectroscopy): Maps proton-proton (¹H-¹H) couplings through two or three bonds.[5][7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (¹H-¹³C, one-bond).[7][9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH), and sometimes further in conjugated systems.[9][11][12][13] This is the keystone experiment for our purpose.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, irrespective of their bonding.[14][15][16]
Comparative Analysis: Pinpointing the Pyridine-Piperidine Linkage
Let's consider a hypothetical molecule, 2-(piperidin-1-yl)pyridine , to illustrate the specific correlations that confirm the connectivity.
Step 1: Assigning Intra-Ring Spin Systems with COSY and HSQC
Before connecting the two rings, we must first assign the protons and carbons within each ring system.
-
COSY: The COSY spectrum will reveal two independent spin systems.
-
Pyridine System: Cross-peaks will connect adjacent protons on the pyridine ring (e.g., H3↔H4, H4↔H5, H5↔H6).
-
Piperidine System: A separate network of cross-peaks will show the couplings between the geminal and vicinal protons of the piperidine ring (e.g., H2'↔H3', H3'↔H4', etc.).
-
-
HSQC: The HSQC spectrum links each proton to the carbon it is directly attached to.[9][17] By overlaying the COSY and HSQC data, we can confidently assign the ¹H and ¹³C signals for each ring fragment. The HSQC is highly sensitive and can also be run in a multiplicity-edited mode to distinguish CH/CH₃ from CH₂ groups.[10]
| Experiment | Purpose for Pyridine-Piperidine Analysis | Key Information Gained |
| COSY | Identify coupled protons within each ring. | Delineates the two separate spin systems (aromatic and aliphatic). |
| HSQC | Correlate each proton to its directly attached carbon. | Assigns carbon signals based on established proton assignments. Confirms CH, CH₂, and CH₃ groups. |
Step 2: Bridging the Rings with HMBC
The HMBC experiment is the most critical for confirming the C-N bond connecting the two rings.[11][12] It reveals long-range correlations from protons to carbons, including quaternary carbons that are not visible in HSQC spectra.[12][18] The key is to look for correlations between the two previously identified spin systems.
For our 2-(piperidin-1-yl)pyridine example, the definitive correlation is from the piperidine protons adjacent to the nitrogen (H2' and H6') to the pyridine carbon where the substitution occurs (C2).
Crucial HMBC Correlations:
-
¹H (Piperidine H2'/H6') → ¹³C (Pyridine C2): This three-bond correlation (³J_CH) is unambiguous proof that the piperidine ring is attached to the C2 position of the pyridine ring.
-
¹H (Piperidine H2'/H6') → ¹³C (Pyridine C6): A four-bond correlation might also be observed, further supporting the C2 linkage.
-
¹H (Pyridine H3) → ¹³C (Piperidine C2'/C6'): This three-bond correlation across the nitrogen atom provides reciprocal confirmation of the connectivity.
| Key HMBC Correlation | Type | Significance |
| H2' (piperidine) to C2 (pyridine) | ³J_CH | Primary evidence: Directly connects the piperidine ring to the C2 position of the pyridine. |
| H6 (pyridine) to C2' (piperidine) | ³J_CH | Secondary evidence: Confirms the connection from the pyridine side. |
The absence of these key cross-peaks would immediately refute the proposed structure and suggest an alternative isomeric form. It is important to remember that the absence of an HMBC correlation does not definitively rule out a connection, as the ³J coupling constant can sometimes be close to zero, leading to a weak or absent signal.[9] However, the presence of the expected correlations provides powerful, positive evidence.
Step 3: Spatial Confirmation with NOESY
While HMBC confirms the through-bond connectivity, NOESY validates this by showing through-space proximity.[14][15] For the proposed structure, we would expect to see NOE cross-peaks between the protons on the piperidine ring closest to the pyridine ring and the proton on the pyridine ring at the ortho position.
Key NOESY Correlation:
-
¹H (Piperidine H2'/H6') ↔ ¹H (Pyridine H3): The observation of this cross-peak demonstrates that these two sets of protons are physically close to each other, which is consistent with the C2-N1' linkage. This helps to confirm the conformation around the C-N bond and provides an additional layer of validation for the structure.
The logical workflow for structural confirmation is visualized below.
Caption: Workflow for pyridine-piperidine connectivity confirmation.
The following diagram illustrates the key correlation networks that establish the link.
Caption: Key HMBC and NOESY correlations confirming connectivity.
Experimental Protocol: A Self-Validating Workflow
This protocol outlines the steps for acquiring a comprehensive 2D NMR dataset for a small molecule (~200-500 Da) on a standard 400-600 MHz spectrometer.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
- Use a high-quality NMR tube to minimize signal distortion.
2. Initial 1D Spectra:
- Acquire a standard ¹H NMR spectrum to check sample concentration and purity.
- Acquire a ¹³C NMR spectrum (e.g., with proton decoupling) to identify the number of carbon environments.
3. 2D Experiment Acquisition:
- gCOSY (gradient-selected COSY):
- Use standard parameters. Set spectral widths to cover all proton signals.
- Acquire with 2-4 scans per increment and 256-512 increments in the indirect dimension (t₁).
- gHSQCED (gradient-edited HSQC):
- Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm for this scaffold).
- Use a coupling constant (¹J_CH) of ~145 Hz.
- This experiment will phase CH/CH₃ peaks opposite to CH₂ peaks, aiding in assignment.
- gHMBC (gradient-selected HMBC):
- This is a less sensitive experiment; allow for more scans (e.g., 8-32 per increment).
- Optimize for a long-range coupling constant (ⁿJ_CH) of 8 Hz. This is a good compromise value for detecting both ²J and ³J correlations.[9][18]
- NOESY:
- Set a mixing time (d8) appropriate for a small molecule (typically 0.5-1.5 seconds) to build up the Nuclear Overhauser Effect.[15]
- Acquire with sufficient scans to achieve good signal-to-noise.
4. Data Processing and Analysis:
- Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.
- Perform phase and baseline correction.
- Analyze the spectra in the order described above: COSY and HSQC first to build fragments, then HMBC to connect them, and finally NOESY to confirm spatial arrangements.
Conclusion
By systematically applying a suite of 2D NMR experiments, the structural connectivity of the pyridine-piperidine motif can be determined with an exceptionally high degree of confidence. The through-bond information from COSY and, most critically, HMBC, complemented by the through-space proximity data from NOESY, creates a self-validating dataset that leaves no room for ambiguity. This robust analytical strategy is an essential component of the characterization workflow in modern chemical and pharmaceutical research, ensuring the integrity and accuracy of synthesized compounds.
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-
Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.). JNT University, Hyderabad, India. Retrieved February 14, 2026, from [Link]
-
2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved February 14, 2026, from [Link]
-
Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University. Retrieved February 14, 2026, from [Link]
-
Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. Retrieved February 14, 2026, from [Link]
-
Long-range heteronuclear correlation. (n.d.). University of Ottawa. Retrieved February 14, 2026, from [Link]
-
Basic 2D NMR experiments. (2019, March). University of Crete. Retrieved February 14, 2026, from [Link]
-
Heteronuclear Multible Bond Correlation Spectroscopy.pptx. (n.d.). Slideshare. Retrieved February 14, 2026, from [Link]
-
Complex NMR experiments: 2D, selective, etc. (n.d.). University of Toronto. Retrieved February 14, 2026, from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved February 14, 2026, from [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved February 14, 2026, from [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 14, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved February 14, 2026, from [Link]
-
The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
HMBC. (2024, November 12). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
1H NMR study of through-bond and through-space effects in the hetero-association of pyridine with alkane diols. (2010). ResearchGate. Retrieved February 14, 2026, from [Link]
-
1H NMR study of through-bond and through-space effects in the hetero-association of pyridine with alkane diols. (2011, February 1). Semantic Scholar. Retrieved February 14, 2026, from [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2011). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
C-H functionalization of pyridines. (2023, June 21). PubMed. Retrieved February 14, 2026, from [Link]
-
C-H Functionalization of Pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 14, 2026, from [Link]
-
Automated Assembly of Polyglucuronic Acids for Structural Explorations. (2026, February 11). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Piperidine (YMDB01338). (n.d.). Yeast Metabolome Database. Retrieved February 14, 2026, from [Link]
-
Heteronuclear two-bond correlation: suppressing heteronuclear three-bond or higher NMR correlations while enhancing two-bond correlations even for vanishing 2J(CH). (2005, May 4). PubMed. Retrieved February 14, 2026, from [Link]
-
How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! (2025, October 5). YouTube. Retrieved February 14, 2026, from [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Oxford Instruments. Retrieved February 14, 2026, from [Link]
-
Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023, June 22). PMC. Retrieved February 14, 2026, from [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 9). YouTube. Retrieved February 14, 2026, from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples. (n.d.). CentAUR. Retrieved February 14, 2026, from [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Academy of Sciences. Retrieved February 14, 2026, from [Link]
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025, January 9). PubMed. Retrieved February 14, 2026, from [Link]
-
Effects of Through-Bond and Through-Space Conjugations on the Photoluminescence of Small Aromatic and Aliphatic Aldimines. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]
-
Through bond and through space interactions in dehydro-diazine radicals: a case study of 3c-5e interactions. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]
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A Senior Application Scientist's Guide to Solubility: Piperidin-3-ol vs. Piperidin-4-ol Derivatives
Executive Summary
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone of drug design, featured in numerous pharmaceuticals.[1][2] The seemingly subtle shift of a hydroxyl group from the 3- to the 4-position of this ring can induce profound changes in physicochemical properties, most notably aqueous solubility. This guide provides a comparative analysis of piperidin-3-ol and piperidin-4-ol derivatives, exploring the theoretical underpinnings of their differential solubility. We posit that the primary determinant is the steric accessibility of the hydroxyl and amine groups, which dictates the balance between intramolecular and intermolecular hydrogen bonding. This guide offers both a mechanistic explanation and robust, validated experimental protocols to quantify these differences in a laboratory setting.
Introduction: The Significance of Positional Isomerism
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development trajectory, influencing everything from in vitro assay reliability to in vivo bioavailability.[3][4] For heterocyclic compounds like piperidine derivatives, solubility is not a simple function of molecular weight or lipophilicity alone; it is a complex interplay of forces including hydrogen bonding, crystal lattice energy, and molecular conformation.[5]
This guide focuses on the positional isomers piperidin-3-ol and piperidin-4-ol. While chemically similar, their distinct spatial arrangements lead to different behaviors in solution. Understanding these differences is paramount for chemists aiming to modulate a compound's properties to achieve an optimal drug-like profile. We will delve into the theory that piperidin-4-ol derivatives, with their more exposed polar groups, generally exhibit superior aqueous solubility due to a greater propensity for intermolecular hydrogen bonding with water. Conversely, certain piperidin-3-ol conformations can facilitate intramolecular hydrogen bonding, effectively "hiding" their polar nature and reducing solubility.[6][7][8]
Theoretical Analysis of Solubility Determinants
The Decisive Role of Hydrogen Bonding
The capacity of a molecule to form hydrogen bonds (H-bonds) with water is a primary driver of aqueous solubility.[9] The key difference between the 3-ol and 4-ol isomers lies in the geometric relationship between the hydroxyl (H-bond donor and acceptor) and the ring nitrogen (H-bond acceptor).
-
Piperidin-4-ol Derivatives: The hydroxyl group is positioned opposite the nitrogen atom. This separation makes intramolecular H-bonding sterically impossible. Consequently, both the hydroxyl group and the ring nitrogen are fully available to form strong intermolecular hydrogen bonds with surrounding water molecules, promoting dissolution.
-
Piperidin-3-ol Derivatives: The hydroxyl group is adjacent to the nitrogen. In certain chair conformations, this proximity allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair.[6] This internal interaction shields the polar groups from the solvent, reducing the molecule's ability to engage with water and thereby decreasing its aqueous solubility.[7][10] This phenomenon acts as a "molecular chameleon," allowing the molecule to present a less polar face to the aqueous environment.
Lipophilicity (LogP & LogD) and Crystal Energy
Lipophilicity, the "oil-loving" nature of a molecule, is inversely related to aqueous solubility. It is commonly expressed as LogP (the partition coefficient for the neutral species) or LogD (the distribution coefficient at a specific pH).[11][12]
The formation of an intramolecular H-bond in a piperidin-3-ol derivative reduces its apparent polarity, which can lead to a higher LogP value compared to its 4-ol counterpart.[6] This increased lipophilicity contributes to lower aqueous solubility.
Furthermore, the ability to form strong, ordered intermolecular H-bonds in piperidin-4-ol can lead to a more stable, higher-energy crystal lattice. Breaking this stable lattice requires more energy, which can negatively impact thermodynamic solubility. However, in many cases, the favorable interactions with water outweigh the crystal lattice energy penalty.
Comparative Physicochemical Data
To illustrate these concepts, let's compare the parent compounds. The data below is sourced from PubChem and represents computed values that provide a baseline for understanding their behavior.
| Property | Piperidin-3-ol | Piperidin-4-ol | Rationale for Difference |
| Molecular Formula | C₅H₁₁NO[13] | C₅H₁₁NO[14] | Isomers with identical formula and weight. |
| Molecular Weight | 101.15 g/mol [13] | 101.15 g/mol [14] | Isomers with identical formula and weight. |
| Computed XLogP3 | -0.3[13] | -0.3[14] | In simple computational models, the values are identical. However, experimental values for derivatives often diverge due to the conformational effects of intramolecular H-bonding in the 3-ol isomer.[6] |
| Hydrogen Bond Donors | 2[13] | 2[14] | The -OH and -NH groups in both molecules can donate protons. |
| Hydrogen Bond Acceptors | 2[13] | 2[14] | The oxygen and nitrogen atoms in both molecules can accept protons. |
While the basic computed properties appear identical, the crucial difference lies in the availability of these hydrogen bonding groups, which is dictated by the 3-dimensional structure and potential for intramolecular interactions.
Experimental Protocols for Solubility Determination
To move from theory to practice, robust experimental data is required. Two standard methods are employed in drug discovery: thermodynamic (equilibrium) solubility and kinetic solubility.[4][5]
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This is the "gold standard" method for determining the equilibrium solubility of a compound, crucial for late-stage discovery and pre-formulation.[15][16] It measures the concentration of a saturated solution after an extended incubation period, allowing the system to reach a true equilibrium between the solid and dissolved states.[3][17]
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the compound ensures that a saturated solution is formed.
-
Long Incubation (24h): This duration is typically sufficient for the dissolution process to reach thermodynamic equilibrium, accounting for both dissolving and precipitating molecules.[16]
-
Constant Agitation: Shaking ensures the entire bulk of the solvent is continuously exposed to the solid, maximizing the rate at which equilibrium is reached.
-
Filtration/Centrifugation: This step is critical to remove all undissolved solid particles, ensuring that the final measurement only quantifies the truly dissolved compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.
-
Incubation: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C) for 24 hours.[17]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining fine particulates.[18] This step is crucial to avoid artificially high readings.
-
Quantification: Prepare a serial dilution of the filtrate. Analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve prepared with the same compound.[3][4]
-
Data Reporting: Express the solubility in units such as µg/mL or µM.
Protocol 2: Kinetic Solubility via Nephelometry
This high-throughput method is ideal for early-stage drug discovery when many compounds need to be screened quickly and material is limited.[19] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, becomes insoluble. This is a measure of "apparent" solubility and can often overestimate true thermodynamic solubility.[15]
Causality Behind Experimental Choices:
-
DMSO Stock Solution: Most discovery compounds are stored in DMSO. This method mimics how compounds are introduced into biological assays, making the results highly relevant for interpreting assay performance.[3][20]
-
Short Incubation (1-2h): This reflects the non-equilibrium conditions of many high-throughput screening (HTS) assays.[20]
-
Nephelometry (Light Scattering): This is a rapid, plate-based detection method. The formation of precipitate (insolubility) causes light to scatter, which is detected by the instrument.[5][17]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[20]
-
Plate Setup: In a 96-well microplate, perform a serial dilution of the DMSO stock solution.
-
Precipitation Induction: Rapidly add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells containing the DMSO dilutions. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 2 hours).[20]
-
Measurement: Place the microplate in a nephelometer and measure the light scattering in each well.
-
Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in light scattering above the background.
Visualization of Experimental Workflows
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: High-Throughput Workflow for Kinetic Solubility.
Conclusion and Recommendations
The choice between a piperidin-3-ol and piperidin-4-ol scaffold can have significant consequences for a compound's solubility.
-
Piperidin-4-ol derivatives are generally the safer choice when high aqueous solubility is a primary objective. Their inability to form intramolecular hydrogen bonds ensures that the polar functional groups are available to interact with water.
-
Piperidin-3-ol derivatives offer an opportunity for property modulation. While potentially possessing lower intrinsic solubility, the ability to form an intramolecular hydrogen bond can also increase membrane permeability.[6] This presents a classic trade-off that medicinal chemists must navigate.
For research and drug development professionals, we recommend the following:
-
Early Stage Screening: Employ the kinetic solubility assay to rapidly assess large numbers of both isomer types to identify potential liabilities early.
-
Lead Optimization: For promising hits, determine the thermodynamic solubility using the shake-flask method to gain a true understanding of the compound's intrinsic properties.
-
Structural Analysis: When working with piperidin-3-ol derivatives, consider computational modeling or NMR studies to confirm the presence and strength of intramolecular hydrogen bonds in different solvent environments.[10] This insight is invaluable for building robust structure-activity relationships (SAR).
By combining a strong theoretical understanding with rigorous experimental validation, researchers can rationally design piperidine derivatives with the optimal solubility profile for their intended therapeutic application.
References
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- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed, 24(6), 1-17.
- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Bienta. (n.d.). Shake-Flask Solubility Assay.
- Reitti, M., et al. (2016). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 59(17), 8091-8100.
- PCBIS. (n.d.). Thermodynamic solubility - Strasbourg.
- Zhang, G. G., et al. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed, 630, 122495.
- HORIZON. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
- WuXi AppTec DMPK. (n.d.). Solubility Study.
- ResearchGate. (2018). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
- Chemistry Stack Exchange. (2018).
- Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo.
- Reitti, M., et al. (2016). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. NIH.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC.
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- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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- Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine 98 5382-16-1.
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- ChemicalBook. (n.d.). 4-Hydroxypiperidine | 5382-16-1.
- Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. (n.d.). PR Newswire.
- Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. (2023). PMC.
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- Benchchem. (2025). A Comparative Guide to 4-(Phenylethynyl)piperidin-4-ol and Other Functionalized Piperidines for Researchers.
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Safety Operating Guide
Operational Guide: Disposal of 1-(3-Aminopyridin-2-yl)piperidin-3-ol
Part 1: Executive Safety Directive
IMMEDIATE ACTION REQUIRED: Under NO circumstances should 1-(3-Aminopyridin-2-yl)piperidin-3-ol be disposed of via sanitary sewer systems (sink drains) or regular trash.[1]
This compound is a functionalized aminopyridine derivative . While specific toxicological data for this exact isomer may be sparse, its structural moieties (aminopyridine and piperidine) dictate that it must be handled as a High-Hazard Organic Base .[1]
Key Risk Factors:
-
Neurotoxicity Potential: Aminopyridines are known potassium channel blockers; exposure can lead to seizures or neurological deficits.
-
Aquatic Toxicity: Pyridine derivatives are notorious for long-term adverse effects in aquatic environments.
-
Nitrogenous Waste: Incineration requires facilities equipped with scrubbers to handle Nitrogen Oxides (NOx).[1]
Part 2: Pre-Disposal Assessment & Characterization[1]
Before initiating disposal, you must characterize the physical state and chemical environment of the waste.[1] This ensures the "Cradle-to-Grave" chain of custody remains unbroken.[1]
Physico-Chemical Profile (Extrapolated)
Use this table to populate your waste manifest.[1]
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (likely powder) or Viscous Oil | Solids should remain solid; do not dissolve solely for disposal.[1] |
| pH (1% soln) | Basic (> 8.0) | Incompatible with Acids. Risk of exotherm/fumes if mixed.[1] |
| Solubility | Moderate (Alcohol, DMSO, Chloroform) | Use compatible solvents for rinsing (MeOH/EtOH preferred).[1] |
| Reactivity | Amine-active | Incompatible with Oxidizers (Peroxides, Nitric Acid).[1] |
| Waste Code | Non-Halogenated Organic (High BTU) | Requires high-temp incineration.[1] |
The "Self-Validating" Segregation System
To prevent cross-reactivity in your satellite accumulation area (SAA), follow this logic gate:
-
Check the pH: If the waste is in solution, verify pH > 7. Never add this to an "Acid Waste" carboy.
-
Check Oxidizers: Verify the receiving drum does not contain peroxides or nitric acid waste. The amine group can react violently with strong oxidizers.
-
Halogen Check: Does the mixture contain Chloroform/DCM? If yes, segregate to Halogenated Waste . If no, Non-Halogenated .
Part 3: Step-by-Step Disposal Protocols
Scenario A: Pure Solid Substance (Expired/Surplus)
Best Practice: Keep solids solid to minimize waste volume and solvent usage.[1]
-
Containment: Transfer the substance into a screw-top High-Density Polyethylene (HDPE) or amber glass jar.
-
Labeling: Apply a hazardous waste label immediately.
-
Secondary Containment: Place the jar into a clear plastic zip-lock bag to protect the label and contain potential dust.
-
Manifesting: List as "Solid Organic Waste (Pyridine Derivative) - Toxic."
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Common in synthesis workflows.[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.
-
Preferred: Methanol, Ethanol, Ethyl Acetate.
-
Avoid: Acetone (if likely to form Schiff bases over long storage, though generally acceptable for short term).[1]
-
-
Transfer: Pour into the "Basic/Organic Non-Halogenated" waste carboy.
-
Critical Step: Use a funnel with a grounding wire if the solvent is flammable (Flash point < 60°C).[1]
-
-
Rinsing: Rinse the original vessel twice with a minimal amount of methanol. Add rinsate to the same carboy.
-
Log Entry: Record the volume and approximate concentration on the carboy’s accumulation log.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)[1]
-
Segregation: Do not place in "Biohazard" (red bag) unless biological material is also present.
-
Collection: Place in a dedicated "Solid Chemical Waste" bucket (usually a wide-mouth HDPE drum with a lever-lock ring).
-
Sharps: If syringes were used, they must go into a hard-walled Sharps Container, labeled "Chemically Contaminated Sharps."
Part 4: Emergency Contingencies
Spill Management Protocol:
-
Dry Spill: Do not sweep (creates dust).[1] Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup.
-
Wet Spill:
Exposure Response:
-
Skin Contact: Wash with soap and water for 15 minutes.[7] Aminopyridines absorb transdermally—seek medical evaluation.
-
Eye Contact: Flush for 15 minutes.
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this compound to ensure regulatory compliance and safety.
Figure 1: Decision matrix for the safe segregation and disposal of aminopyridine derivatives.
Part 6: Regulatory & Compliance Context[1]
This protocol aligns with the following regulatory frameworks. Ensure your facility's EHS officer reviews this against local statutes.
-
RCRA (USA): While this specific CAS may not be a "U-Listed" waste (like Pyridine U196), it likely exhibits the Toxicity Characteristic (D038) if pyridine is liberated, or general toxicity.[1] It must be treated as Hazardous Waste .[6]
-
EPA Waste Codes:
-
European Waste Catalogue (EWC):
References
-
PubChem. Compound Summary: Aminopyridines. National Library of Medicine. Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Pyridine Derivatives. Available at: [Link][1]
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Aminopyridines. Available at: [Link][1]
Sources
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3-Aminopyridin-2-yl)piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The responsible advancement of scientific discovery demands an unwavering commitment to safety. This guide provides a detailed operational plan for the safe handling of 1-(3-Aminopyridin-2-yl)piperidin-3-ol, a compound with significant potential in research and development. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes safety protocols and hazard information from structurally analogous compounds, namely aminopyridine and piperidine derivatives, to establish a robust framework for personal protection. The following procedures are designed to empower researchers with the knowledge to mitigate risks and foster a secure laboratory environment.
Inferred Hazard Profile: A Proactive Approach to Safety
Given the structural motifs of an aminopyridine and a piperidinol, this compound should be handled as a potentially hazardous substance. The primary concerns stem from the known toxicological profiles of its constituent chemical classes.
Anticipated Hazards:
-
Acute Toxicity: Aminopyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
Skin and Eye Irritation/Corrosion: Both piperidine and aminopyridine compounds are known to cause skin irritation, and in some cases, severe burns and eye damage.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation may lead to irritation of the respiratory system.[1][2]
-
Central Nervous System Effects: Some aminopyridines are known to affect the central nervous system, potentially causing symptoms like headache, dizziness, and nausea.[1]
Due to these inferred risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended but essential.
Core Protective Measures: Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes. A full-face shield should be worn in conjunction with goggles, especially during procedures with a higher risk of splashing or aerosol generation.[1][6] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is crucial to select gloves with a thickness and material appropriate for the solvents being used. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.[1][6] |
| Body | Laboratory Coat | A flame-retardant lab coat that is fully buttoned is mandatory to protect against incidental skin contact.[6] |
| Respiratory | Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][7] |
Operational Blueprint for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is paramount for ensuring safety during the handling and disposal of this compound.
Experimental Workflow:
-
Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use disposable weighing boats and spatulas to prevent cross-contamination.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
-
Post-Handling: After completing the experimental work, decontaminate all surfaces with an appropriate solvent. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
-
Waste Disposal: All solid waste (gloves, weighing boats, etc.) contaminated with this compound should be placed in a designated, sealed hazardous waste container. Liquid waste should be collected in a separate, properly labeled hazardous waste container. Dispose of all waste in accordance with local, state, and federal regulations.[2][8]
Visualizing the PPE Selection Process:
Caption: PPE Selection Workflow for Handling this compound.
Emergency Response Plan: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[1][10]
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly handle this compound, ensuring both the integrity of your research and the well-being of your team.
References
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S D Fine-Chem Limited. 4-aminopyridine Safety Data Sheet. [Link]
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PubChem. 4-Aminopyridine. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
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Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]
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Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
